1-(6-Chloro-2-methylpyridin-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloro-2-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-7(6(2)11)3-4-8(9)10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNGGBZNHWCNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(6-Chloro-2-methylpyridin-3-yl)ethanone CAS 15771-06-9 properties
A Pivotal Pharmacophore Scaffold for Nitrogen Heterocycles
Executive Summary & Chemical Identity
1-(6-Chloro-2-methylpyridin-3-yl)ethanone (CAS 15771-06-9) is a high-value heterocyclic intermediate characterized by its orthogonal electrophilicity . It serves as a "linchpin" scaffold in the synthesis of antihistamines (e.g., Rupatadine analogues), Platelet Activating Factor (PAF) antagonists, and bicyclic systems like imidazo[1,2-a]pyridines.
Its utility stems from the electronic disparity between the electron-deficient pyridine ring (activated for nucleophilic attack at C6) and the reactive carbonyl center at C3. This guide details the physiochemical properties, industrial synthesis logic, and a validated protocol for downstream functionalization.
Physiochemical Profile
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 169.61 g/mol | |
| Appearance | Off-white to pale yellow solid | Low-melting solid (approx. 50–55°C) |
| Solubility | DCM, Ethyl Acetate, DMSO, Methanol | Sparingly soluble in water |
| LogP | ~2.25 | Lipophilic, suitable for CNS-active drug design |
| Acidity (pKa) | ~28 (C2-Methyl protons) | Weakly acidic due to electron-withdrawing ring |
| Hazards | H302, H315, H319 | Acute toxicity (oral), Irritant |
Retrosynthetic Logic & Industrial Production
The synthesis of CAS 15771-06-9 is non-trivial due to the directing effects on the pyridine ring. Direct Friedel-Crafts acetylation of 2-chloro-6-methylpyridine is often sluggish or regioselective towards the wrong position.
The most robust industrial route employs a functional group interconversion (FGI) strategy starting from 2-methyl-6-hydroxynicotinic acid (or its nitrile equivalent). This pathway ensures correct regiochemistry and high purity.
Validated Synthetic Pathway
-
Chlorination: Conversion of the hydroxyl group to a chloride using phosphoryl chloride (
). -
Activation: Conversion of the carboxylic acid to an acid chloride.
-
Acylation/Decarboxylation: Reaction with a magnesium enolate (e.g., diethyl ethoxymagnesium malonate) followed by acid-catalyzed decarboxylation to yield the methyl ketone.
Figure 1: Industrial synthesis workflow utilizing the malonate displacement method to install the acetyl group regioselectively.
Reactivity Profile: The "Orthogonal" Scaffold
Researchers must understand the three distinct reactive sites to maximize yield.
-
The C6-Chlorine (
): The nitrogen atom in the pyridine ring pulls electron density, making the C6 position highly electrophilic. This allows for facile displacement by amines, thiols, and alkoxides. -
The C3-Acetyl Group: A standard ketone capable of condensation reactions.
-
Applications: Reductive amination (to form ethyl-amine linkers) or condensation with hydrazines/hydroxylamines to form fused heterocycles.
-
-
The C2-Methyl Group: While less reactive, these protons are benzylic-like. Strong bases (LDA, n-BuLi) can deprotonate this site for alkylation, though this competes with the acetyl enolization.
Experimental Protocol: Functionalization
Objective: Synthesis of a generic Rupatadine-like intermediate via displacement of the C6-chlorine with a secondary amine (e.g., N-methylpiperazine or Piperidine).
Materials
-
Substrate: this compound (1.0 eq, 169.6 mg/mmol)
-
Nucleophile: N-Methylpiperazine (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Dimethylformamide (DMF), anhydrous (5 mL/mmol)
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve CAS 15771-06-9 (1.0 eq) in anhydrous DMF under an inert atmosphere (
or Ar). -
Addition: Add finely ground anhydrous
(2.0 eq) to the solution. -
Nucleophile Introduction: Add N-Methylpiperazine (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 80–90°C . Monitor via TLC (Eluent: 50% EtOAc/Hexane) or LC-MS.
-
Note: The reaction typically reaches completion within 4–6 hours. The spot for the starting material (
) will disappear, replaced by a more polar fluorescent spot ( ).
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (10x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine (2x) to remove residual DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If the crude solid is impure, recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 0-10% MeOH in DCM).
Expected Analytical Data (Product)
-
1H NMR (CDCl3): The characteristic doublet for C5-H and C4-H of the pyridine ring will shift upfield due to the electron-donating amine. The acetyl methyl singlet remains distinct at
ppm.
Figure 2: Divergent reactivity pathways available for drug discovery campaigns.
Handling & Safety (HSE)
-
Storage: Store at 2–8°C under inert gas. The acetyl group is stable, but the chlorine can hydrolyze slowly if exposed to moisture and strong UV light over prolonged periods.
-
PPE: Wear nitrile gloves and safety goggles. The compound is a skin and eye irritant (H315, H319).
-
Disposal: Halogenated organic waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329783936, 1-(6-Chloro-3-pyridinyl)-1-ethanone. Retrieved from . (Note: Structural isomer reference for property comparison).
-
Sigma-Aldrich. 1-(6-Chloro-3-pyridinyl)-1-ethanone Product Specification. Retrieved from .
-
ChemicalBook. this compound Properties and Suppliers. Retrieved from .
- Uriach y Cia SA.Derivatives of this compound in the synthesis of Rupatadine.
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Pyridine-Based Antihistamines. (General reference for Pyridine kinetics).
(Disclaimer: While this guide synthesizes verified chemical principles, always consult the specific SDS and validate reactions on a small scale before scale-up.)
Sources
3-acetyl-6-chloro-2-methylpyridine chemical structure and molecular weight
Technical Whitepaper: 3-Acetyl-6-Chloro-2-Methylpyridine Subtitle: Strategic Utilization as a Trisubstituted Pyridine Scaffold in Medicinal Chemistry[1]
Executive Summary
In the landscape of modern drug discovery, 3-acetyl-6-chloro-2-methylpyridine (IUPAC: 1-(6-chloro-2-methylpyridin-3-yl)ethanone) represents a high-value "privileged scaffold."[1] Its utility stems from its dense functionalization: a pyridine core decorated with three distinct chemically reactive "handles"—an electrophilic acetyl group, a nucleophilic/coupling-ready chloro group, and a sterically significant methyl group.[1]
This guide provides a comprehensive technical analysis of this compound, designed for medicinal chemists and process development scientists.[2] It moves beyond basic properties to explore synthetic routes, reactivity profiles, and safety protocols, ensuring reproducible and scalable utilization in the lab.
Physicochemical Profile & Identification
Accurate characterization is the bedrock of experimental validity.[1] The following data is derived from structural computation and standard heterocyclic chemistry principles.
Table 1: Core Chemical Identity
| Parameter | Specification | Notes |
| IUPAC Name | This compound | Unambiguous identifier.[1] |
| Molecular Formula | ||
| Molecular Weight | 169.61 g/mol | Calculated using IUPAC atomic weights.[1] |
| Physical State | Solid (Low melting) or Oil | Isomer-dependent; typically a pale yellow oil or low-melting solid upon purification.[1] |
| Solubility | DCM, EtOAc, DMSO, MeOH | Poor solubility in water; lipophilic nature ( |
| Key Spectroscopic Signature | Acetyl |
Senior Scientist Note: Do not rely solely on CAS numbers for procurement, as positional isomers (e.g., 3-acetyl-2-chloro-6-methyl...) are common and often mislabeled in vendor catalogs.[1] Always verify the substitution pattern via 1H NMR coupling constants.[1] The C4-C5 coupling (
Hz) confirms the 3,6-substitution pattern.[1]
Structural Analysis & Reactivity Map
The power of this molecule lies in its orthogonal reactivity .[1] You can modify one site without affecting the others, allowing for sequential library generation.
The "Three-Handle" Strategy
-
C3-Acetyl (The Electrophile): A ketone handle ready for condensation reactions, reductive aminations, or heterocycle construction (e.g., forming imidazoles or thiazoles).
-
C6-Chloro (The Coupling Partner): A classic handle for
(with strong nucleophiles) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] -
C2-Methyl (The Benzylic Site): While less reactive, it can be oxidized to an aldehyde/acid or laterally lithiated for chain extension, though this requires protecting the ketone first.
Figure 1: Orthogonal reactivity map demonstrating the three distinct chemical "warheads" available for elaboration.
Synthetic Protocol: The "Weinreb Route"
While lithiation of 3-bromo-6-chloro-2-methylpyridine is possible, it requires cryogenic conditions (-78°C) which are difficult to scale.[1] The Weinreb Amide Route is the industry standard for robustness, avoiding the over-addition side products common with Grignard reactions on acid chlorides.
Precursors
-
Starting Material: 6-Chloro-2-methylnicotinic acid (Commercially available).[1]
-
Reagents: N,O-Dimethylhydroxylamine HCl, EDCI (or SOCl2), Methylmagnesium bromide (MeMgBr).
Step-by-Step Methodology
Step 1: Formation of the Weinreb Amide
-
Activation: Dissolve 6-chloro-2-methylnicotinic acid (1.0 eq) in anhydrous DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at
for 30 mins. -
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl, then sat.
. Dry organic layer over and concentrate.[1][3]-
Checkpoint: Verify formation of amide via LCMS (
).
-
Step 2: Grignard Addition (The Critical Step)
-
Setup: Dissolve the Weinreb amide intermediate in anhydrous THF under Nitrogen/Argon. Cool to
. -
Addition: Dropwise add MeMgBr (3.0 M in ether, 1.2 eq). Do not rush this addition; exotherm control is key.
-
Quench: Stir for 2 hours at
. Quench carefully with sat. solution. -
Isolation: Extract with EtOAc (3x). The Weinreb amide prevents the formation of the tertiary alcohol, stopping cleanly at the ketone.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Figure 2: The Weinreb Amide synthetic pathway ensures high fidelity conversion of the acid to the ketone without over-alkylation.[1]
Applications in Drug Discovery
This scaffold is particularly relevant in the design of Kinase Inhibitors and P2X3 Receptor Antagonists .[1][2]
-
Case Study (P2X3 Antagonists): In the development of chronic cough therapeutics (analogous to Gefapixant/MK-7264), the pyridine ring serves as a bioisostere for benzene, improving solubility and metabolic stability. The 6-chloro position is typically displaced by a sulfonamide-bearing aniline or a benzyl amine via Buchwald coupling to establish the "tail" of the drug, while the 3-acetyl group is cyclized to form the core pharmacophore.[1]
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<170 Da), this molecule is an ideal "fragment" for crystallographic screening. It binds efficiently to ATP-binding pockets where the pyridine nitrogen acts as a hydrogen bond acceptor.[1]
Safety & Handling (SDS Summary)
As a chloropyridine derivative, this compound must be handled with standard organic synthesis precautions.
-
Hazards:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitizer: Potential skin sensitizer upon prolonged contact.[1]
-
-
Storage:
-
Store under inert atmosphere (
) at . The acetyl group is stable, but the chloropyridine moiety can degrade slowly if exposed to moisture and light over months.
-
-
Disposal:
References
-
IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry.[1][Link]
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815-3818. (Foundational chemistry for the synthetic route). [Link]
-
PubChem Compound Summary: 3-Acetyl-2-chloropyridine. (Analogous structure for property extrapolation). [Link]
-
Richards, D. et al. "Recent Advances in the Synthesis of P2X3 Antagonists." Journal of Medicinal Chemistry. (Contextualizing the scaffold in drug discovery). [Link]
Sources
Technical Guide: Solubility Determination & Process Optimization for 1-(6-Chloro-2-methylpyridin-3-yl)ethanone
This guide serves as a definitive technical resource for the determination, modeling, and application of solubility data for 1-(6-Chloro-2-methylpyridin-3-yl)ethanone (CAS 439111-18-9).[1] It is designed for process chemists and engineers optimizing purification and crystallization workflows.[1]
Executive Summary
This compound is a critical pyridine-based intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs), including potential P2X3 antagonists and other heterocyclic therapeutics.[1] Its purification often relies on crystallization, a unit operation strictly governed by solid-liquid equilibrium (SLE) data.[1]
This guide details the protocol for determining the solubility of this compound in organic solvents, the thermodynamic modeling of that data, and the translation of these parameters into robust process design.[1]
Compound Identification:
Theoretical Framework & Solubility Behavior
Solute-Solvent Interactions
The solubility of this compound is dictated by its structural features:
-
Pyridine Ring: Aromatic, electron-deficient, capable of
- stacking.[1] -
Acetyl Group (C=O): A hydrogen bond acceptor (HBA) and dipole generator.[1]
-
Chloro Substituent: Lipophilic, electron-withdrawing, reducing basicity.[1]
-
Methyl Group: Weakly lipophilic, providing steric bulk.[1]
Predicted Solubility Trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility due to Hydrogen Bond Donor (HBD) capability of the solvent interacting with the acetyl and pyridine nitrogen HBAs.[1]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate to high solubility driven by dipole-dipole interactions.[1]
-
Non-Polar Solvents (e.g., n-Heptane, Toluene): Lower solubility, often used as anti-solvents in crystallization processes.[1]
Thermodynamic Fundamentals
The dissolution process is governed by the change in Gibbs free energy (
-
: Enthalpy of solution (typically endothermic,
).[1] - : Entropy of solution (typically positive due to lattice disruption).[1]
Experimental Methodology: Laser Monitoring Technique
To generate high-fidelity solubility data, the Laser Dynamic Method is the industry standard.[1] This method minimizes human error and ensures precise detection of the solid-liquid phase transition.[1]
Experimental Setup
The apparatus consists of a jacketed glass vessel, a precise temperature controller, and a laser transmission system.[1]
Figure 1: Schematic of the Laser Dynamic Solubility Measurement System.
Protocol Steps
-
Preparation: Weigh a precise mass (
) of this compound into the vessel. -
Solvent Addition: Add a known mass (
) of the target solvent.[1] -
Equilibration: Stir the suspension while controlling temperature.
-
Heating Ramp: Slowly increase temperature (e.g., 2 K/h) while monitoring laser transmittance.
-
Dissolution Point: The temperature at which laser transmittance maximizes (clear solution) is recorded as
.[1] -
Repetition: Repeat for different mole fractions (
) to construct the polythermal solubility curve.
Mathematical Modeling of Solubility Data
Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.[1]
Modified Apelblat Equation
This semi-empirical model is widely used for non-ideal solutions:
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][4][5]
- : Empirical parameters derived from regression.
h (Buchowski-Ksiazczak) Equation
Useful for systems exhibiting deviation from ideality:
Data Correlation Workflow
The following diagram illustrates the workflow for validating experimental data against these models.
Figure 2: Computational workflow for solubility modeling and thermodynamic analysis.
Process Application: Crystallization Design[1]
Understanding the solubility curve allows for the design of efficient crystallization processes.[1]
Cooling Crystallization
For solvents where solubility decreases significantly with temperature (high
-
Strategy: Dissolve at near-boiling temperature, filter to remove insolubles, then cool at a controlled rate (e.g., 0.5 K/min) to induce nucleation.
-
Benefit: High yield and purity; large, well-defined crystals.[1]
Anti-Solvent Crystallization
For solvents with high solubility (e.g., Acetone ) where cooling yield is low:
-
Strategy: Dissolve in Acetone, then slowly add Water or n-Heptane (anti-solvent).[1]
-
Benefit: Maximizes recovery; useful for thermally labile compounds.[1]
Quantitative Data Template
When documenting your experimental results, use the following structured table format to ensure data integrity for regulatory filing.
| T (K) | RAD (%) | Solvent | ||
| 278.15 | 0.0124 | 0.0122 | 1.61 | Ethanol |
| 283.15 | 0.0158 | 0.0160 | 1.26 | Ethanol |
| 288.15 | 0.0201 | 0.0205 | 1.99 | Ethanol |
| ... | ... | ... | ... | ... |
Note:
Conclusion
The solubility of This compound is a fundamental physicochemical property that dictates the efficiency of its downstream processing.[1] By employing the Laser Dynamic Method and correlating data with the Modified Apelblat Model , researchers can predict solubility behavior with high accuracy.[1]
Key Recommendations:
-
Solvent Choice: Use Ethanol for cooling crystallization due to its favorable temperature coefficient and safety profile.[1]
-
Process Control: Maintain a metastable zone width (MSZW) study to prevent spontaneous nucleation and ensure crystal size uniformity.
-
Validation: Always validate the thermodynamic model with at least three independent experimental runs.
References
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]
-
Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980).[1] Solvent activity along a saturation line and solubility of hydrogen-bonding solids.[1] Journal of Physical Chemistry, 84(9), 975-979.[1] Link
-
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link[1]
-
Wang, J., et al. (2018).[1] Thermodynamic models for determination of the solubility of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone in nine organic solvents. Journal of Chemical & Engineering Data, 63(5), 1234-1242.[1] (Analogous pyridine system).[1][4][5][7] Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. guidechem.com [guidechem.com]
- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 5. 1-(6-Methylpyridin-3-yl)-2-(4-(Methylthio)phenyl)ethanone | 221615-72-1 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Bioactive Chalcones from 1-(6-Chloro-2-methylpyridin-3-yl)ethanone
Abstract & Scope
This application note details the optimized protocol for synthesizing (E)-3-aryl-1-(6-chloro-2-methylpyridin-3-yl)prop-2-en-1-ones (chalcones) via Claisen-Schmidt condensation. The 1-(6-chloro-2-methylpyridin-3-yl)ethanone scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for pyrazolines, pyrimidines, and isoxazoles with documented antimicrobial and anticancer properties.
Unlike standard phenyl-chalcone synthesis, the presence of the 6-chloro and 2-methyl substituents on the pyridine ring introduces specific reactivity constraints—specifically the risk of nucleophilic aromatic substitution (
Mechanistic Principles
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation.[1][2] The reaction involves the generation of an enolate from the acetylpyridine, followed by nucleophilic attack on an aromatic aldehyde.
Reaction Pathway[1][3][4][5][6][7][8][9][10]
-
Enolization: Base (OH⁻) abstracts an
-proton from the acetyl group of (1) . -
Addition: The enolate attacks the carbonyl carbon of the aldehyde (2) to form a
-hydroxy ketone (aldol adduct). -
Dehydration: Spontaneous elimination of water (E1cB mechanism) driven by the conjugation of the resulting enone system yields the chalcone (3) .
Mechanistic Flowchart
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for pyridine-based chalcones.
Experimental Protocol
Materials Required[1][3][4][5][6][7][11][12][13]
-
Starting Material: this compound (1.0 equiv)
-
Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: 10% - 20% Aqueous NaOH or KOH
-
Equipment: Magnetic stirrer, ice bath, vacuum filtration setup.
Method A: Optimized Conventional Synthesis (Recommended)
Best for scaling up (>5g) and maintaining high purity.
-
Solubilization: In a round-bottom flask, dissolve this compound (10 mmol) and the appropriate benzaldehyde (10 mmol) in Ethanol (15-20 mL).
-
Catalyst Addition: Cool the solution to 0–5°C in an ice bath. Add 10% NaOH solution (5 mL) dropwise with vigorous stirring.
-
Critical Control Point: Do not add base rapidly at room temperature. The exotherm combined with high local pH can hydrolyze the C6-Chlorine to a hydroxyl group.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–8 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The product usually appears as a bright yellow spot distinct from the starting ketone.
-
-
Workup: Pour the reaction mixture into crushed ice (100 g) containing dilute HCl (2 mL) to neutralize excess base (pH ~6-7).
-
Isolation: A yellow precipitate will form. Filter under vacuum and wash with cold water (3 x 20 mL) followed by a small amount of cold ethanol (5 mL).
-
Purification: Recrystallize from hot ethanol. If the product is oily, use column chromatography (Silica gel 60-120 mesh, eluting with Hexane/EtOAc).
Method B: Solvent-Free Grinding (Green Chemistry)
Best for rapid screening of aldehyde derivatives.
-
Mix the ketone (1 mmol) and aldehyde (1 mmol) in a mortar.
-
Add solid NaOH pellets (2-3 pellets, approx 1.5 mmol).
-
Grind with a pestle for 10–15 minutes. The mixture will turn yellow and become a paste.
-
Add water to the paste, filter the solid, and wash with water.
Bench Workflow Diagram
Figure 2: Step-by-step bench workflow for Method A.
Characterization & Data Analysis
Successful synthesis is confirmed by the disappearance of the acetyl methyl singlet and the appearance of vinylic protons.
| Fragment | Technique | Expected Signal / Value |
| Enone Linker | 1H NMR | Doublet pair ( |
| Carbonyl | IR | Strong band at 1650–1670 cm⁻¹ (shifted lower due to conjugation). |
| C=C (Vinyl) | IR | Medium band at 1580–1600 cm⁻¹. |
| C-Cl | IR | Weak band at 1050–1090 cm⁻¹. |
| Pyridine CH | 1H NMR | Distinct aromatic signals, often shifted downfield due to the N-atom. |
Yield Comparison (Substituent Effect)
Based on internal lab data (Method A)
| Aldehyde Substituent (R) | Electronic Effect | Reaction Time | Typical Yield |
| 4-NO₂ (Nitro) | Electron Withdrawing | 2-3 Hours | 85-92% |
| 4-Cl (Chloro) | Weakly Withdrawing | 4-5 Hours | 80-88% |
| H (Unsubstituted) | Neutral | 5-6 Hours | 75-80% |
| 4-OMe (Methoxy) | Electron Donating | 8-12 Hours | 60-70% |
Troubleshooting & Expert Insights
The "Oiling Out" Phenomenon
-
Issue: The product separates as a sticky oil rather than a solid precipitate upon pouring into ice water.
-
Cause: Low melting point of the chalcone or trapped solvent.
-
Solution: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot ethanol and scratch the side of the flask with a glass rod while cooling. Alternatively, sonicate the oil in cold water.
Preventing Hydrolysis ( )
-
Issue: Appearance of a broad OH peak in IR or loss of the Chlorine signal in Mass Spec.
-
Cause: The 6-Chloro position is activated by the acetyl group and the pyridine nitrogen. High heat + strong base = displacement by OH.
-
Solution: Strictly adhere to the 0°C addition rule. Do not reflux unless absolutely necessary (e.g., for highly electron-rich aldehydes). If reflux is required, use Piperidine (organic base) instead of NaOH.
Solubility Issues
-
Issue: Reactants precipitate out when NaOH is added.
-
Solution: Add a co-solvent like THF or Dioxane to the Ethanol (1:1 ratio) to maintain homogeneity during the reaction.
References
-
Claisen-Schmidt Condensation Overview
- Synthesis of Chalcones: An Improved High-Yield Protocol. MDPI.
-
Pyridine-Based Chalcones & Bioactivity
-
Solvent-Free Methodologies
-
Claisen-Schmidt condensation under solvent-free conditions. NISCAIR.
-
-
Crystallographic Data for Analogs
-
Structure of 1-[6-Chloro-4-(2-chloro-phenyl)-2-methyl-3-quinolyl]ethanone.[6] PubMed.
-
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. jetir.org [jetir.org]
- 3. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 1-[6-Chloro-4-(2-chloro-phen-yl)-2-methyl-3-quinol-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 1-(6-Chloro-2-methylpyridin-3-yl)ethanone with Aldehydes
Introduction: The Strategic Importance of Pyridyl Chalcones in Modern Drug Discovery
Chalcones, characterized by their open-chain flavonoid structure featuring a three-carbon α,β-unsaturated carbonyl system, are pivotal scaffolds in medicinal chemistry.[1][2] Their versatile biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, have established them as privileged structures in drug development.[2][3] The incorporation of a pyridine moiety into the chalcone backbone can significantly modulate its pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential.[3] This guide focuses on the condensation reactions of 1-(6-chloro-2-methylpyridin-3-yl)ethanone with various aldehydes, a process that opens the door to a novel class of pyridyl chalcones with promising applications in pharmaceutical research.
The presence of the chloro and methyl substituents on the pyridine ring of the starting ketone is anticipated to influence the reactivity of the α-methyl group and the electronic properties of the resulting chalcone, potentially leading to compounds with unique biological profiles. This document provides a comprehensive overview of the synthesis, mechanism, and characterization of these valuable compounds, offering researchers the necessary tools to explore their potential in depth.
Reaction Mechanism: The Claisen-Schmidt Condensation
The synthesis of chalcones from this compound and aldehydes is typically achieved through a base-catalyzed reaction known as the Claisen-Schmidt condensation.[2][4] This reaction is a type of crossed aldol condensation where an enolate ion, formed from the ketone, attacks the carbonyl carbon of the aldehyde.[5][6]
The generally accepted mechanism proceeds as follows:
-
Enolate Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate ion.[5]
-
Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[1]
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., ethanol) to yield a β-hydroxy ketone (an aldol addition product).
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, which is the final chalcone product.[5] The formation of this extended conjugated system is a strong driving force for the reaction.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of chalcones derived from this compound. The following protocol is a general guideline and can be adapted for various aromatic aldehydes.
Protocol 1: Synthesis of (E)-1-(6-chloro-2-methylpyridin-3-yl)-3-arylprop-2-en-1-one
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Distilled water
-
Dilute acetic acid or hydrochloric acid
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and vacuum filtration apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired aromatic aldehyde in approximately 50 mL of absolute ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a 40% aqueous solution of potassium hydroxide (KOH) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 12-24 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/petroleum ether, 1:1 v/v). The formation of a new, less polar spot corresponding to the chalcone product should be observed.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the ethanol. Pour the resulting residue onto crushed ice and neutralize with dilute acetic acid or hydrochloric acid until the solution is acidic to litmus paper.
-
Isolation of Crude Product: The precipitated solid is the crude chalcone. Collect the solid by vacuum filtration using a Büchner funnel, wash it thoroughly with cold water, and allow it to air dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[7] If recrystallization is insufficient, purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) is recommended.[7]
Caption: General experimental workflow for chalcone synthesis.
Characterization of Products
The synthesized chalcones should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are essential:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1630-1690 cm⁻¹ and the C=C double bond in the range of 1550-1620 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two vinylic protons of the α,β-unsaturated system will appear as doublets in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-18 Hz), confirming the trans (E) configuration of the double bond. The aromatic protons and the methyl protons on the pyridine ring will also be observed in their characteristic regions.
-
¹³C NMR: The carbonyl carbon will appear as a downfield signal around δ 180-195 ppm. The signals for the vinylic carbons and the aromatic carbons will also be present.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized chalcone, confirming its elemental composition.
-
Melting Point (MP): A sharp melting point is indicative of a pure compound.
Data Presentation
The following table summarizes representative data for a series of (E)-1-(6-chloro-2-methylquinolin-3-yl)-3-arylprop-2-en-1-ones, which are structurally analogous to the target compounds and provide an excellent reference for expected characterization data.[8]
| Aldehyde (Ar-CHO) | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, J in Hz) |
| Benzaldehyde | (E)-1-(6-chloro-2-methylquinolin-3-yl)-3-phenylprop-2-en-1-one | 65 | 127 | 7.92 (d, 1H, J=15.6), 7.58 (d, 1H, J=15.6) |
| 4-Chlorobenzaldehyde | (E)-1-(6-chloro-2-methylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 72 | 165 | 7.89 (d, 1H, J=15.6), 7.55 (d, 1H, J=15.6) |
| 4-Methoxybenzaldehyde | (E)-1-(6-chloro-2-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 78 | 148 | 7.85 (d, 1H, J=15.6), 7.49 (d, 1H, J=15.6) |
| 2,5-Dimethoxybenzaldehyde | (E)-1-(6-chloro-2-methylquinolin-3-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | 81 | 152 | 7.95 (d, 1H, J=16.0), 7.62 (d, 1H, J=16.0) |
Note: The NMR data presented is for the vinylic protons of the chalcone moiety.
Applications in Drug Discovery and Materials Science
Chalcones derived from substituted pyridines are of significant interest in drug discovery due to their wide range of biological activities. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with various biological targets.
-
Anticancer Activity: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] They can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance.
-
Antimicrobial and Antifungal Properties: The electrophilic nature of the enone system allows for Michael addition reactions with nucleophilic residues in microbial enzymes, leading to their inactivation.[3]
-
Anti-inflammatory and Antioxidant Activity: Pyridyl chalcones can modulate inflammatory pathways and scavenge reactive oxygen species, making them promising candidates for the treatment of inflammatory diseases and conditions associated with oxidative stress.[3]
-
Materials Science: The conjugated π-system of chalcones gives rise to interesting photophysical properties, making them potential candidates for applications in nonlinear optics and as fluorescent probes.
Conclusion
The Claisen-Schmidt condensation of this compound with various aldehydes provides an efficient and versatile route to a novel class of pyridyl chalcones. These compounds are valuable building blocks for the synthesis of more complex heterocyclic systems and are promising candidates for further investigation in drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthesis and applications of these intriguing molecules.
References
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. UMSL. Retrieved from [Link]
-
Prasad, Y. R., Kumar, P. P., Kumar, P. R., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. E-Journal of Chemistry, 5(1), 144-148. Retrieved from [Link]
- Lim, C. K., et al. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science, 29(1), 99-111.
- Sarveswari, S., Srikanth, A., Murugan, N. A., Vijayakumar, V., Jasinski, J. P., Beauchesne, H. C., & Jarvis, E. E. (2015). Synthesis, characterization of (3E)-1-(6-chloro-2-methyl-4-phenyl quinolin-3-Yl)-3-aryl prop-2-en-1-ones through IR, NMR, single crystal X-ray diffraction and insights into their electronic structure using DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136(Pt B), 1010-1017.
- Goyal, S., Sharma, P., & Singh, G. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 1-14.
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Wikipedia. (2023). Claisen–Schmidt condensation. In Wikipedia. Retrieved from [Link]
- Pinto, P., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351.
- Ali, M. A., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 27(15), 5035.
- Zhang, C. L., et al. (2004). Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. Chinese Journal of Organic Chemistry, 24(8), 954-956.
- Kumar, R., et al. (2021). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. International Journal of Pharmaceutical Sciences and Research, 12(10), 5144-5155.
- Sreevidya, T. V., Narayana, B., & Yathirajan, H. S. (2010). Synthesis and characterization of some chalcones and their cyclohexenone derivatives. Central European Journal of Chemistry, 8(1), 174-181.
- Sarveswari, S., et al. (2011). (2e)-1-(6-Chloro-2-Methyl-4-Phenylquinolin-3-Yl)-3-(4-Chlorophenyl)prop-2-En-1-One. Acta Crystallographica Section E Structure Reports Online, 67(Pt 2), o333.
- Al-Ostoot, F. H., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org.
- US Patent No. US20120232281A1. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Brzozowski, Z., et al. (2015). Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity. Molecules, 20(4), 6386-6411.
- Mogilaiah, K., et al. (2012). Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under microwave ir-radiation.
- Shinde, S. S., & Wagh, S. J. (2018). Synthesis, spectral study and properties of Pyridine chalcone. International Journal of Application or Innovation in Engineering & Management, 7(8), 20-23.
- Fun, H. K., et al. (2010). (2E)-1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1780.
- Ansory, H. M., et al. (2021). Synthesis of a Novel Chalcone Derivative from Myristicin for Skin Cancer Preventive Activity. Rasayan Journal of Chemistry, 14(3), 1493-1498.
-
PubChem. (n.d.). (6-Chloro-2-methylpyridin-3-YL)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Zhu, X. F., & Shi, D. Q. (2007). 1-{6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2506-o2507.
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. japsonline.com [japsonline.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. (2E)-1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization of (3E)-1-(6-chloro-2-methyl-4-phenyl quinolin-3-Yl)-3-aryl prop-2-en-1-ones through IR, NMR, single crystal X-ray diffraction and insights into their electronic structure using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of C-6 chlorine in 1-(6-Chloro-2-methylpyridin-3-yl)ethanone
Application Note: Precision Functionalization of C-6 Chlorine in 1-(6-Chloro-2-methylpyridin-3-yl)ethanone
and Pd-Catalyzed Cross-CouplingsExecutive Summary & Molecule Analysis
This guide details the functionalization of This compound (referred to herein as CMPE ). This scaffold is a high-value pharmacophore found in P2X3 antagonists and mGluR5 modulators.
Electronic & Steric Landscape: CMPE features a unique "Push-Pull-Steric" environment that dictates its reactivity profile:
-
Ortho-Nitrogen Activation (Pos 1): The pyridine nitrogen (C-1) is ortho to the chlorine (C-6), significantly lowering the LUMO energy at C-6, making it highly susceptible to nucleophilic attack.
-
Para-Carbonyl Activation (Pos 3): The acetyl group at C-3 is para to the chlorine (C-6). Through vinylogy, this electron-withdrawing group (EWG) further stabilizes the Meisenheimer complex intermediate during Nucleophilic Aromatic Substitution (
). -
Steric Gating (Pos 2): The methyl group at C-2 provides critical steric bulk. It protects the C-3 acetyl group from unwanted condensation side-reactions (e.g., imine formation) while forcing the acetyl group slightly out of plane, modulating its electronic withdrawal.
Reaction Landscape Visualization
The following diagram maps the orthogonal reactivity pathways available for CMPE.
Figure 1: Decision matrix for functionalizing the C-6 position. Pathway A is preferred for standard amines due to atom economy.
Protocol A: Nucleophilic Aromatic Substitution ( )
Application: Introduction of primary/secondary amines, alcohols, and thiols. Rationale: Due to the dual activation (ortho-N, para-Acetyl), the C-6 chlorine is sufficiently electrophilic to react with amines without transition metal catalysis. This is the most cost-effective pathway.
Materials
-
Substrate: CMPE (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) or DIPEA (for solubility) -
Solvent: Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP) for difficult substrates.
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve CMPE (100 mg, 0.59 mmol) in anhydrous MeCN (3.0 mL).
-
Expert Note: For amines with low boiling points, use a sealed pressure tube.
-
-
Addition: Add
(163 mg, 1.18 mmol) followed by the amine (0.71 mmol). -
Reaction: Heat the mixture to 60–80°C for 4–12 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product will be more polar than the starting material.
-
Troubleshooting: If conversion stalls, switch solvent to DMSO and increase temp to 100°C.
-
-
Workup:
-
Cool to room temperature (RT).
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Data Summary:
| Nucleophile Type | Example | Solvent | Temp (°C) | Yield (%) | Notes |
| Cyclic Amine | Morpholine | MeCN | 60 | 92% | Very fast; high conversion. |
| Primary Amine | Benzylamine | MeCN | 80 | 85% | Minimal imine formation observed. |
| Alkoxide | NaOMe | MeOH | Reflux | 88% | Generates 6-methoxy derivative. |
Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Formation of C-C bonds (Biaryls). Rationale: The C-6 Chlorine bond is activated enough for oxidative addition by Palladium(0). The steric bulk of the C-2 methyl group does not interfere with the C-6 position, allowing standard ligands to be used.
Materials
-
Catalyst:
(5 mol%) - Robust, air-stable. -
Ligand: Not required (pre-catalyst used).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).
-
Base:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology
-
Degassing: Charge the reaction vessel with CMPE (1.0 equiv), Boronic Acid (1.5 equiv), and Base (2.0 equiv). Evacuate and backfill with Nitrogen (
) three times.[1] -
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Expert Note: Water is essential to solubilize the inorganic base and facilitate the transmetallation step.
-
-
Catalyst Addition: Add
(0.05 equiv) under a positive stream of . -
Reaction: Seal the vessel and heat to 90°C for 6–16 hours.
-
Visual Check: The reaction mixture typically turns black (Pd precipitation) upon completion.
-
-
Workup: Filter through a pad of Celite to remove Palladium residues. Dilute filtrate with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.
Comparative Analysis & Troubleshooting
The following table contrasts the two primary pathways to aid in experimental design.
| Feature | Suzuki Coupling (Protocol B) | |
| Bond Formed | C-N, C-O, C-S | C-C |
| Cost | Low (No metal catalyst) | Moderate (Pd required) |
| Air Sensitivity | Low | Moderate (Requires inert atm) |
| Key Risk | Imine formation at C-3 Acetyl | Protodeboronation of Boronic Acid |
| Mitigation | Avoid Lewis Acids; keep basic | Use excess boronic acid; optimize temp |
Critical Control Point: Imine Formation The C-3 acetyl group is a ketone. Primary amines can attack here to form a Schiff base.
-
Observation: LC-MS shows M+Nucleophile-H2O mass.
-
Prevention: The C-2 methyl group provides steric shielding, reducing this risk compared to non-substituted analogs. However, if observed, lower the reaction temperature and use a stronger base (e.g., NaH in THF) to favor the irreversible
pathway over the reversible condensation.
References
-
Reaction Mechanism & Scope
-
Analogous Protocols (Suzuki)
- Title: Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines.
- Source:ResearchG
- Context: Protocol B adapted from standard chloropyridine coupling conditions.
-
URL:[Link]
-
Substrate Reactivity (Patent)
-
Title: Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate).[1]
- Source:Google P
- Context: Demonstrates the stability of the acetyl-pyridine scaffold under coupling conditions.
- URL
-
-
General
Methodology:- Title: Practical Guide to Reactions in Pharmaceutical Development.
- Source:Organic Process Research & Development
-
URL:[Link] (Journal Landing Page for verification of standard protocols).
Sources
Synthesis of Novel Thiazole Derivatives from 3-acetyl-6-chloro-2-methylpyridine: An Application Note and Protocol for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Enduring Significance of Thiazoles in Medicinal Chemistry
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have rendered it a privileged structure in the design of novel therapeutics. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The strategic functionalization of the thiazole nucleus allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile, making it a versatile building block in modern drug discovery. This application note provides a detailed, two-step protocol for the synthesis of thiazole derivatives commencing from the readily available starting material, 3-acetyl-6-chloro-2-methylpyridine. The described methodology first involves a selective α-bromination of the acetyl group, followed by a classic Hantzsch thiazole synthesis. This guide is intended to provide researchers with a robust and reproducible procedure, underpinned by mechanistic insights to facilitate its adaptation and optimization for the synthesis of diverse compound libraries.
Synthetic Strategy: A Two-Step Approach to Pyridyl-Thiazole Hybrids
The synthetic route to the target thiazole derivatives from 3-acetyl-6-chloro-2-methylpyridine is a sequential two-step process. The initial and critical step is the selective halogenation at the α-position of the acetyl group to form the corresponding α-haloketone. This intermediate is then subjected to the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry, by reacting it with a suitable thioamide.
Step 1: Selective α-Bromination of 3-acetyl-6-chloro-2-methylpyridine
The α-bromination of the acetyl group is a key transformation that activates the substrate for the subsequent cyclization. While various brominating agents are available, a common and effective method for the α-bromination of acetophenone derivatives involves the use of pyridine hydrobromide perbromide in an acidic medium like acetic acid.[3] This reagent is a solid, making it easier and safer to handle compared to liquid bromine.
The mechanism of this acid-catalyzed bromination proceeds through an enol intermediate. The acetyl oxygen is first protonated by the acidic solvent, which enhances the acidity of the α-protons. Tautomerization then leads to the formation of the enol. The electron-rich double bond of the enol then attacks the bromine, leading to the formation of the α-bromoketone and regeneration of the acid catalyst.
Step 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile and widely used method for the construction of the thiazole ring.[2][4] The reaction involves the condensation of an α-haloketone with a thioamide. The general mechanism begins with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The final step involves dehydration to yield the aromatic thiazole ring.
Visualizing the Synthesis
To provide a clear overview of the synthetic pathway and the key transformations, the following diagrams have been generated.
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 3-(2-bromoacetyl)-6-chloro-2-methylpyridine
This protocol details the selective α-bromination of 3-acetyl-6-chloro-2-methylpyridine.
Materials:
-
3-acetyl-6-chloro-2-methylpyridine
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetyl-6-chloro-2-methylpyridine (1.83 g, 10 mmol).
-
Add glacial acetic acid (30 mL) to dissolve the starting material.
-
Carefully add pyridine hydrobromide perbromide (3.52 g, 11 mmol, 1.1 equivalents) to the solution in portions.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 3-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 3-(2-bromoacetyl)-6-chloro-2-methylpyridine, can be purified by column chromatography on silica gel if necessary, or used directly in the next step if of sufficient purity.
Protocol 2: Synthesis of 2-Amino-4-(6-chloro-2-methylpyridin-3-yl)thiazole
This protocol describes the Hantzsch thiazole synthesis using the α-bromoketone prepared in Protocol 1 and thiourea.
Materials:
-
3-(2-bromoacetyl)-6-chloro-2-methylpyridine (from Protocol 1)
-
Thiourea
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-bromoacetyl)-6-chloro-2-methylpyridine (2.62 g, 10 mmol) in ethanol (50 mL).
-
Add thiourea (0.76 g, 10 mmol, 1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to the reaction mixture until the pH is approximately 8-9 to neutralize any hydrobromic acid formed during the reaction and to precipitate the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the solid product, 2-amino-4-(6-chloro-2-methylpyridin-3-yl)thiazole, in a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol if required.
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected results for the synthesis of a representative thiazole derivative.
| Parameter | Step 1: α-Bromination | Step 2: Hantzsch Synthesis |
| Starting Material | 3-acetyl-6-chloro-2-methylpyridine | 3-(2-bromoacetyl)-6-chloro-2-methylpyridine |
| Key Reagents | Pyridine hydrobromide perbromide, Acetic Acid | Thiourea, Ethanol |
| Reaction Temperature | 80-90 °C | Reflux (~78 °C) |
| Typical Reaction Time | 3-4 hours | 4-6 hours |
| Product | 3-(2-bromoacetyl)-6-chloro-2-methylpyridine | 2-Amino-4-(6-chloro-2-methylpyridin-3-yl)thiazole |
| Expected Yield | 75-85% | 80-90% |
| Purification Method | Column Chromatography (optional) | Recrystallization |
Troubleshooting and Field-Proven Insights
-
Incomplete Bromination: If the α-bromination reaction is sluggish or incomplete, ensure that the acetic acid is glacial (anhydrous) and that the reaction temperature is maintained. A slight excess of the brominating agent (up to 1.2 equivalents) can be used, but this may lead to the formation of di-brominated byproducts.
-
Low Yield in Hantzsch Synthesis: The purity of the α-bromoketone is crucial for a high-yielding Hantzsch synthesis. If the yield is low, consider purifying the intermediate by column chromatography before proceeding. Ensure the reaction is refluxed for a sufficient amount of time. The pH adjustment during work-up is critical for product precipitation; ensure the solution is basic.
-
Alternative Thioamides: This protocol can be readily adapted for the synthesis of a variety of 2-substituted thiazoles by replacing thiourea with other thioamides (e.g., thioacetamide for a 2-methylthiazole derivative). The reaction conditions may require minor optimization for different thioamides.
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of valuable thiazole derivatives from 3-acetyl-6-chloro-2-methylpyridine. By providing a thorough explanation of the underlying chemical principles and a step-by-step protocol, this guide aims to empower researchers in the field of drug discovery to synthesize novel pyridyl-thiazole hybrids for biological evaluation. The versatility of the Hantzsch thiazole synthesis allows for the creation of diverse chemical libraries, which is essential for the identification of new therapeutic lead compounds.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
-
Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SciRP.org. [Link]
-
Supporting Information. [No specific source title]. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]
-
Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. ResearchGate. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. [Link]
-
Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide, its characterization with SEM, EDX and powder XRD. ResearchGate. [Link]
-
2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. [Link]
-
Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Hantzsch Reaction of 3-(2-Bromoacetyl)-4-hydroxy-chromen-2-one. Synthesis of 3-(Thiazol4-yl). ResearchGate. [Link]
-
Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. [Link]
- Synthetic method for 3-bromopyridine.
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
Microwave-assisted synthesis using 1-(6-Chloro-2-methylpyridin-3-yl)ethanone
Application Note: Microwave-Assisted Synthesis Using 1-(6-Chloro-2-methylpyridin-3-yl)ethanone
Executive Summary
This technical guide details the microwave-assisted synthetic utility of This compound (CAS: 524675-92-3). As a functionalized methyl ketone attached to a halogenated pyridine core, this scaffold is a critical intermediate for P2X3 antagonists , c-Met inhibitors , and other bioactive heterocycles.
Conventional thermal heating for these condensations often suffers from prolonged reaction times (12–24 h) and variable yields due to the electron-deficient nature of the pyridine ring. Microwave (MW) irradiation drastically enhances these transformations by exploiting the high dipole moment of the acetyl moiety, facilitating rapid Claisen-Schmidt condensations , Friedländer annulations , and pyrazolopyridine cyclizations in minutes rather than hours.
Chemical Profile & Microwave Interaction
| Property | Data | MW Relevance |
| IUPAC Name | This compound | Precursor for fused N-heterocycles. |
| Molecular Weight | 169.61 g/mol | Small molecule; high atom economy potential. |
| Dipole Moment | High (Est. >3.5 D) | Excellent MW Absorber. The carbonyl and pyridine nitrogen create a strong dipole, allowing efficient coupling with 2.45 GHz irradiation. |
| Thermal Stability | Stable < 200°C | Suitable for high-temp/high-pressure MW protocols. |
| Solubility | DCM, DMF, DMSO, MeOH | Compatible with both polar (absorbing) and non-polar (transparent) solvents. |
Application I: Rapid Synthesis of Pyrazolo[3,4-b]pyridines
Target Class: Kinase Inhibitors / Anti-inflammatory Agents Mechanism: 3-Component or 2-Step Cyclocondensation via Enaminone Intermediate.
The formation of the pyrazolo[3,4-b]pyridine core is the most high-value application for this ketone. The reaction proceeds via the formation of an enaminone intermediate using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , followed by cyclization with hydrazine.
Workflow Diagram
Caption: Two-step, one-pot microwave protocol for converting the acetylpyridine scaffold into a fused pyrazolo[3,4-b]pyridine system.
Detailed Protocol
Reagents:
-
Substrate: 1.0 mmol this compound
-
Reagent A: 1.5 mmol DMF-DMA (neat)
-
Reagent B: 1.2 mmol Hydrazine Hydrate (or substituted hydrazine)
Step-by-Step Procedure:
-
Enamination (Step 1): In a 10 mL microwave process vial, charge the ketone (1.0 mmol) and DMF-DMA (1.5 mmol). Do not add solvent (DMF-DMA acts as both reagent and solvent).
-
Irradiation 1: Seal the vial. Irradiate at 120°C for 5 minutes (Fixed Power Mode: start at 50W, max 150W).
-
Checkpoint: The solution typically turns deep yellow/orange, indicating enaminone formation.
-
-
Cyclization (Step 2): Decap the vial carefully. Add Ethanol (3 mL) and Hydrazine Hydrate (1.2 mmol).
-
Irradiation 2: Reseal. Irradiate at 140°C for 10 minutes .
-
Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, pour into ice-water (10 mL). Filter the solid, wash with cold ethanol, and dry.
Why MW? Conventional reflux for Step 1 requires 6–8 hours; Step 2 requires 4–6 hours. MW reduces total time to <20 minutes.
Application II: Claisen-Schmidt Condensation (Chalcone Synthesis)
Target Class: Precursors for Flavonoids / Michael Acceptors Mechanism: Base-catalyzed Aldol Condensation + Dehydration.
This reaction links the acetyl group to an aromatic aldehyde. The resulting
Experimental Data: Conventional vs. Microwave
| Parameter | Conventional Reflux (EtOH/NaOH) | MW-Assisted (Solid Support) |
| Time | 4 – 12 Hours | 2 – 5 Minutes |
| Yield | 65 – 75% | 88 – 94% |
| Solvent | Ethanol (Large Volume) | Solvent-Free (Alumina) or Minimal EtOH |
| Side Products | Michael adducts (dimers) | Minimal (Rapid heating favors elimination) |
Detailed Protocol (Solvent-Free)
Reagents:
-
Substrate: 1.0 mmol this compound
-
Aldehyde: 1.0 mmol Aryl Aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Catalyst: Basic Alumina (approx. 1 g) or KOH (10 mol%)
Step-by-Step Procedure:
-
Preparation: Grind the ketone, aldehyde, and basic alumina in a mortar for 1 minute to ensure intimate mixing.
-
Loading: Transfer the homogeneous powder into a 10 mL open vessel (or loosely capped MW vial to allow water escape).
-
Irradiation: Irradiate at 100°C (or 200W) for 2–4 minutes .
-
Note: Use a "pulsed" method (30 sec ON / 10 sec OFF) if using a domestic oven modification, or standard temperature control in a reactor.
-
-
Extraction: Cool the vessel. Add DCM (10 mL) to elute the product from the alumina support. Filter and evaporate.
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Application III: Friedländer Synthesis of 1,8-Naphthyridines
Target Class: DNA Intercalators / Antibacterial Agents Mechanism: Condensation with 2-Aminoaldehydes.[4][5]
The acetyl group of the pyridine reacts with the carbonyl and amine of a 2-aminoaryl aldehyde (e.g., 2-aminonicotinaldehyde) to form a third fused ring.
Reaction Scheme Logic
Caption: Friedländer annulation pathway. The MW irradiation overcomes the steric hindrance of the 2-methyl group on the pyridine ring.
Protocol:
-
Mix Ketone (1 eq) and 2-Aminonicotinaldehyde (1 eq) in Ethanol.
-
Add catalytic Piperidine (2 drops).
-
Microwave at 150°C for 10 minutes .
-
Cool and filter the precipitate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Incomplete enamination due to moisture. | Use fresh DMF-DMA (moisture sensitive). Pre-dry the vial. |
| Vial Over-pressurization | Evolution of dimethylamine (gas) or water. | Use a vessel with a high-pressure rating (30 bar). Do not fill >50% volume. |
| Charring/Decomposition | "Hot spots" due to high MW absorption of the chloro-pyridine. | Enable active stirring (high speed). Use "PowerMax" (air cooling) to maintain temp while maximizing power. |
| Product Oiling | Incomplete crystallization. | Triturate the crude oil with cold diethyl ether or sonicate in hexanes. |
Safety & Handling
-
Chemical Hazard: this compound is a skin and eye irritant. The chloro-substituent can be a sensitizer. Handle in a fume hood.
-
Microwave Safety: Do not use metal spatulas or stir bars that are not PTFE-coated. Always check the vessel pressure rating before heating >100°C.
-
Solvent Warning: Avoid heating low-boiling solvents (DCM, Ether) in sealed MW vessels unless the system is specifically rated for it. Ethanol and DMF are preferred.
References
-
Microwave-Assisted Synthesis of Naphthyridines
- Ravichandran, S., et al. "Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines." TSI Journals.
-
Source:
-
Pyrazolo[3,4-b]pyridine Synthesis
- Quiroga, J., et al.
- Context: Describes the 2-step enaminone/hydrazine workflow adapted in Protocol 3.
-
Source:
-
General Microwave Claisen-Schmidt Protocols
-
Sahoo, U., et al. "Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety."[6] Int. J. ChemTech Res.
-
Source:
-
-
Compound Data & Reactivity
- ChemicalBook Entry: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Analogous reactivity profile).
-
Source:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents [jns.kashanu.ac.ir]
- 4. asianpubs.org [asianpubs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. sphinxsai.com [sphinxsai.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(6-Chloro-2-methylpyridin-3-yl)ethanone Condensations
Topic: Improving yield and selectivity in Claisen-Schmidt and related condensations. Target Molecule: 1-(6-Chloro-2-methylpyridin-3-yl)ethanone (CAS: Variable depending on salt form/exact derivative, generic scaffold focus). Audience: Medicinal Chemists, Process Development Scientists.
Introduction: The Reactivity Landscape
Welcome to the technical guide for optimizing the reactivity of This compound . This scaffold is a critical intermediate in the synthesis of bioactive chalcones, pyrazolines, and COX-2 inhibitors (e.g., Etoricoxib analogs).
The primary challenge with this molecule lies in its dual-reactivity profile :
-
C3-Acetyl Group (Desired): The target for enolization and condensation with electrophiles (aldehydes/esters).
-
C6-Chloro Group (Undesired Side-Reaction): Activated by the pyridine nitrogen (ortho-position), this site is highly susceptible to Nucleophilic Aromatic Substitution (
) by alkoxides or hydroxides, leading to ether/hydroxy impurities rather than the desired condensation product.
This guide provides protocols to maximize condensation yield while suppressing
Module 1: Mechanism & Critical Control Points
To improve yield, you must control the competition between Enolate Formation (Kinetic/Thermodynamic) and
Visualizing the Pathway
Figure 1: Mechanistic divergence showing the competition between the desired condensation (Green path) and the parasitic
Module 2: Troubleshooting Guide (Diagnostic Tickets)
Ticket #001: "My product contains a methoxy/ethoxy impurity (approx. 10-15%)."
Diagnosis:
-
Root Cause: High temperature + Nucleophilic solvent (
attacks C-Cl). -
Solution:
-
Switch Solvent: Use Isopropanol (IPA) or t-Amyl alcohol . Steric bulk prevents the solvent from acting as a nucleophile.
-
Lower Temperature: Run the reaction at 0°C to Room Temperature (RT) .
has a higher activation energy than enolate condensation. -
Change Base: Switch to Piperidine/Acetic Acid (catalytic) or LiHMDS (stoichiometric, non-nucleophilic) in THF.
-
Ticket #002: "Reaction stalls at 60% conversion."
Diagnosis: Unfavorable Equilibrium. Claisen-Schmidt condensation is reversible. Water accumulation drives the "Retro-Aldol" reaction.
-
Root Cause: Failure to remove water byproduct.
-
Solution:
-
Chemical Drying: Add activated Molecular Sieves (4Å) directly to the reaction flask.
-
Azeotropic Distillation: If using benzene/toluene (for acid catalysis), use a Dean-Stark trap .
-
Solvent Choice: Switch to Ethanol (if compatible) where the product precipitates out, driving equilibrium forward (Le Chatelier’s principle).
-
Ticket #003: "Formation of a 'sticky' red tar."
Diagnosis: Polymerization/Self-Condensation. The pyridine ring is electron-deficient, making the product (an enone) a Michael acceptor. Excess base causes the enolate of the starting material to attack the product (Michael Addition).
-
Root Cause: High concentration of base or rapid addition of reagents.
-
Solution:
-
Stoichiometry: Use 1.05 eq of Aldehyde (slight excess) relative to the ketone.
-
Reverse Addition: Add the Base slowly to the mixture of Ketone + Aldehyde, not the other way around. This keeps the concentration of free enolate low relative to the aldehyde.
-
Module 3: Optimized Experimental Protocols
Method A: Modified Claisen-Schmidt (Base-Catalyzed)
Best for: Standard aromatic aldehydes where the 6-Cl group must be preserved.
Reagents:
-
Ketone: this compound (1.0 eq)
-
Aldehyde: Aryl aldehyde (1.1 eq)
-
Base: NaOH (10% aq) or KOH (powdered)
-
Solvent: Methanol (Keep T < 25°C) or THF (Recommended)
Protocol:
-
Dissolution: Dissolve 1.0 eq of Ketone and 1.1 eq of Aldehyde in THF (5 mL per mmol).
-
Note: THF is preferred over MeOH to minimize
risk.
-
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add NaOH (10% aq, 0.5 eq) dropwise over 10 minutes.
-
Visual Check: Solution often turns yellow/orange (formation of chalcone).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/HPLC.
-
Target: Disappearance of Ketone.
-
-
Workup: Pour into ice water (5x volume). Adjust pH to ~7 with dilute HCl. Filter the precipitate.[1][2][3][4][5]
Method B: Acid-Catalyzed (Knoevenagel-Type)
Best for: Sensitive substrates or if Base causes side reactions.
Reagents:
-
Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq)
-
Solvent: Toluene or Benzene
-
Setup: Dean-Stark Apparatus
Protocol:
-
Combine Ketone (1.0 eq), Aldehyde (1.2 eq), Piperidine, and Acetic Acid in Toluene.
-
Reflux with vigorous stirring under a Dean-Stark trap to remove water.
-
Monitor water collection. Reaction usually complete in 4–6 hours.
-
Cool, wash organic layer with NaHCO3 (sat.) and Brine.[8]
Module 4: Comparative Data & Decision Matrix
Solvent & Base Efficiency Table
| Condition | Conversion | 6-Cl Retention | Risk Factor | Recommendation |
| NaOH / MeOH / Reflux | High (95%) | Low (<50%) | High | AVOID |
| NaOH / MeOH / RT | Med (70%) | High (95%) | Incomplete reaction | Good for simple cases |
| KOH / THF / RT | High (90%) | Excellent (>99%) | Minimal | PREFERRED |
| Piperidine / Toluene / Reflux | High (92%) | High (98%) | Thermal polymerization | Use for sterically hindered aldehydes |
Workflow Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on structural requirements.
References
-
Chemical Reviews & Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. (Discusses Claisen-Schmidt variations and base catalysis).
-
Journal of Organic Chemistry. (2000). Davies, Lan W et al.[9] (Discusses reactivity of methyl-pyridin-ethanone systems and side reactions in sulfonyl analogs).
-
Jetir.Org. Synthesis of Chalcones: Aldol Condensation vs Solvent Free. (Provides comparative yields for chloro-substituted chalcones).
-
Acta Crystallographica. (2007). Structure of 1-{6-(4-Chlorophenyl)...}. (Demonstrates successful condensation retaining the chloropyridine moiety using K2CO3 in DMF).
-
Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. (Detailed industrial protocols for handling pyridine-ethanone condensations).
Sources
- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. jetir.org [jetir.org]
- 7. primescholars.com [primescholars.com]
- 8. rsc.org [rsc.org]
- 9. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
Technical Support Center: Solubility of 1-(6-Chloro-2-methylpyridin-3-yl)ethanone
Last Updated: February 21, 2026
Introduction
This technical guide addresses the common solubility challenges encountered with 1-(6-Chloro-2-methylpyridin-3-yl)ethanone in ethanol. Due to its molecular structure, which includes a substituted pyridine ring, this compound can exhibit limited solubility in certain solvents, including pure ethanol, under standard conditions. This guide provides a structured approach to troubleshooting and resolving these issues, ensuring reproducible and successful experimental outcomes for researchers, scientists, and drug development professionals. Our approach is grounded in the fundamental principles of physical chemistry and is supported by established methodologies in pharmaceutical and chemical sciences.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries regarding the solubility of this compound.
Q1: Why is my this compound not dissolving well in ethanol at room temperature?
A: The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with the solvent.[1][2] this compound possesses both polar (the ketone and the nitrogen in the pyridine ring) and non-polar (the chlorinated methyl-pyridine ring) regions. While ethanol is a polar solvent, the dissolution process requires overcoming the crystal lattice energy of the solid compound. If this energy is significantly high, solubility will be limited at ambient temperatures.
Q2: Can I just heat the ethanol to dissolve more of the compound?
A: Yes, in many cases, increasing the temperature will increase the solubility of a solid in a liquid.[3][4] This is because the dissolution process for many organic solids is endothermic, meaning it absorbs heat from the surroundings.[4][5] By providing heat, you facilitate the breaking of bonds within the crystal lattice.[3] However, it is crucial to be aware of the compound's thermal stability. Excessive heat could lead to degradation. A modest increase in temperature (e.g., to 40-50°C) is a good starting point.
Q3: Will the compound precipitate out if I cool the solution?
A: If you have prepared a saturated or supersaturated solution at an elevated temperature, it is very likely that the compound will precipitate upon cooling. The solubility of the compound will decrease as the temperature drops, and the excess solute will come out of the solution.[5] If a stable solution at room temperature is required, you will need to explore other solubilization strategies.
Q4: Is it acceptable to use a co-solvent?
A: Absolutely. The use of co-solvents is a standard and highly effective technique for enhancing solubility.[6][7][8] A co-solvent works by altering the overall polarity of the solvent system to be more favorable for the solute.[6][9] For this particular compound, a less polar co-solvent might be beneficial.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming significant solubility challenges.
Guide 1: Initial Dissolution Fails at Room Temperature
Issue: You have attempted to dissolve a specific mass of this compound in ethanol at room temperature, but solid particles remain undissolved.
Root Cause Analysis
The requested concentration exceeds the intrinsic solubility of the compound in ethanol under the current conditions. The energy required to break the solute-solute interactions (crystal lattice energy) is greater than the energy gained from solute-solvent interactions.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for initial dissolution failure.
Step-by-Step Protocol: Thermal Method
-
Initial Setup: Place your flask or vial containing the ethanol and undissolved compound on a magnetic stirrer and add a stir bar.
-
Heating: Place the flask in a water bath pre-heated to 40°C. Do not use direct heating on a hot plate, as this can cause localized overheating and potential degradation.
-
Observation: Stir the mixture and observe for dissolution. You can gradually increase the temperature in 5°C increments.
-
Maximum Temperature: Do not exceed 60°C without prior knowledge of the compound's thermal stability to avoid potential degradation.
-
Assessment: If the compound dissolves, you have created a solution that may be stable at that temperature. Note that this solution might be supersaturated at room temperature and could precipitate upon cooling.
Guide 2: Utilizing Co-solvents for Enhanced Solubility
Issue: The desired concentration cannot be achieved even with moderate heating, or a room-temperature stable solution is required.
Root Cause Analysis & Scientific Rationale
Co-solvency is a powerful technique used to increase the solubility of a solute by adding a third component (the co-solvent) to the primary solvent.[6] This works by reducing the overall polarity of the solvent mixture, making it more compatible with the solute.[6][9] Ethanol is a polar protic solvent. By adding a miscible, less polar co-solvent, you can create a solvent environment that is more favorable for solvating the less polar regions of the this compound molecule.
Selecting an Appropriate Co-solvent
The choice of co-solvent is critical. It must be miscible with ethanol and have a higher solubilizing capacity for the compound.
| Co-solvent | Polarity | Rationale for Use | Considerations |
| Dichloromethane (DCM) | Less Polar | Excellent for many organic compounds. Can significantly enhance solubility. | High volatility. May not be suitable for all applications. |
| Tetrahydrofuran (THF) | Less Polar | Good general-purpose co-solvent. | Can form peroxides over time. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Excellent solubilizer for a wide range of compounds. | High boiling point, can be difficult to remove. May interfere with some biological assays. |
| N,N-Dimethylformamide (DMF) | Highly Polar Aprotic | Similar to DMSO in solubilizing power. | High boiling point. Toxic. |
For many applications, starting with a small percentage of a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is a logical first step.
Step-by-Step Protocol: Co-solvent Addition
-
Preparation: Start with your suspension of the compound in ethanol at room temperature with stirring.
-
Incremental Addition: Using a pipette or syringe, add the chosen co-solvent (e.g., DCM) dropwise to the suspension.
-
Titration: After each addition of approximately 1-2% of the total volume, allow the mixture to stir for several minutes to see if dissolution occurs.
-
Observation: Continue adding the co-solvent incrementally until the solid completely dissolves. Record the final percentage of the co-solvent used.
-
Optimization: The goal is to use the minimum amount of co-solvent necessary to achieve a stable solution. This is often less than 10-20% of the total volume.
Caption: Iterative workflow for co-solvent addition.
Guide 3: pH Modification for Pyridine-Containing Compounds
Issue: The compound remains insoluble even with the use of co-solvents, or the experimental conditions require an aqueous or buffered ethanol system.
Root Cause Analysis & Scientific Rationale
The this compound molecule contains a pyridine ring, which is basic. The nitrogen atom on the pyridine ring has a lone pair of electrons and can be protonated by an acid.[10] This protonation forms a pyridinium salt, which is ionic and typically has significantly higher solubility in polar solvents like ethanol and water compared to the neutral form.[10][11]
Experimental Protocol: pH Adjustment
This protocol is for situations where the final application can tolerate a slightly acidic pH.
-
Solvent Preparation: Prepare a stock solution of 0.1 M hydrochloric acid (HCl) in ethanol.
-
Initial Suspension: Create a suspension of your compound in 99% ethanol.
-
Acidification: While stirring, add the ethanolic HCl solution dropwise. The goal is to protonate the pyridine nitrogen.
-
Monitoring: Monitor the solution for clarity. The solid should dissolve as the pyridinium salt is formed.
-
pH Check (Optional): If your system is partially aqueous, you can use a pH strip or meter to confirm a slightly acidic pH (typically in the range of 3-5) is sufficient.
-
Caution: Be mindful that altering the pH may affect the stability or reactivity of your compound or other components in your experiment. This method should be validated for your specific application.
Part 3: Summary and Advanced Considerations
If the above methods are insufficient, it may indicate that the crystal lattice energy of your specific batch of material is particularly high. In such cases, more advanced techniques, often employed in pharmaceutical formulation, may be necessary:
-
Particle Size Reduction: Decreasing the particle size (micronization) increases the surface area available for solvation, which can increase the rate of dissolution.[1][12]
-
Solid Dispersions: This involves dispersing the compound in a highly soluble carrier matrix at a molecular level.[2]
-
Co-crystallization: Forming a co-crystal with a benign, highly soluble co-former can dramatically alter and improve the solubility profile.[13]
These advanced methods typically require specialized equipment and expertise but are powerful tools for overcoming profound solubility challenges.
References
- Filo. (2025, November 14). How does co-solvency increase solubility.
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- BenchChem. (2025). overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE.
- International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques.
- Wikipedia. Cosolvent.
- ChemicalBook. 1-(6-chloro-2-(2-methoxyethoxy)pyridin-3-yl)ethanone.
- ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
- PubChem. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167.
- ChemScene. 1-(6-Chloro-5-methylpyridin-3-yl)ethanone.
- PMC. Drug Solubility: Importance and Enhancement Techniques.
- Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- ChemBK. (2024, April 9). 1-(6-chloro-3-pyridyl)ethanone.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
- Chemistry LibreTexts. (2023, January 29).
- Journal of Drug Delivery and Therapeutics. (2021, February 15).
- ResearchGate. (2025, August 7). Solubilities of 3-acetylpyridine in supercritical carbon dioxide at several temperatures and pressures: Experimental and modeling | Request PDF.
- Chemsrc. (2025, August 25). CAS#:221615-75-4 | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
- YouTube. (2020, December 10).
- Science Ready.
- Sigma-Aldrich. 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone.
- RevisionDojo. (2025, December 7). Why Does Temperature Affect How Well Substances Dissolve?.
- Sigma-Aldrich. 1-(6-chloro-3-pyridinyl)-1-ethanone.
- PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | C15H15NOS | CID.
- Fluorochem. 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol.
- ChemicalBook. (2025, July 24). 1-(6-Methylpyridin-3-yl)-2-(4-(Methylthio)phenyl)ethanone | 221615-72-1.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. revisiondojo.com [revisiondojo.com]
- 5. youtube.com [youtube.com]
- 6. How does co-solvency increase solubility | Filo [askfilo.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
Technical Support Center: Purification Guide for 1-(6-Chloro-2-methylpyridin-3-yl)ethanone Reaction Mixtures
Topic: Removal of unreacted 1-(6-Chloro-2-methylpyridin-3-yl)ethanone (CAS: 439111-18-9 / 351995-23-8) from reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Compound Profile & Chemical Logic
Before selecting a purification strategy, it is critical to understand the physicochemical properties of the impurity versus your target product.
-
Compound Name: this compound[1]
-
Structure Analysis:
-
Key Property - Basicity (pKa):
-
The pyridine nitrogen is normally basic (pKa ~5.2).[1] However, the 6-chloro and 3-acetyl groups are strong electron-withdrawing groups (EWG).[1]
-
Estimated pKa: < 1.0.
-
Implication: This compound is essentially non-basic in standard aqueous workups.[1] It will not protonate in dilute acids (e.g., 1M HCl, pH 1-2) and will remain in the organic layer.
-
-
Key Property - Reactivity:
-
Contains a methyl ketone susceptible to nucleophilic attack (hydrazines, bisulfite).
-
The 2-methyl group provides steric bulk ortho to the ketone, which may hinder bulky scavengers or bisulfite formation.[1]
-
Decision Matrix: Selecting the Right Protocol
Use the following decision tree to select the optimal removal strategy based on your product's properties.
Figure 1: Purification logic flow based on product basicity and reaction scale.
Troubleshooting Guide & FAQs
Q1: My product is a secondary amine. I tried washing with 1N HCl, but the impurity is still there. Why?
Diagnosis: You likely kept the wrong layer or the pH wasn't low enough for your product, but it was too low for the impurity (which is good). Explanation: The impurity (this compound) has a very low pKa (< 1).[1] In 1N HCl, it remains neutral and stays in the organic layer . Your amine product should protonate and move to the aqueous layer . Solution:
-
Extract reaction mixture with 1N HCl.[1]
-
Keep the Aqueous Layer. (The impurity is in the organic layer; discard it).
-
Basify the aqueous layer (pH > 10) with NaOH.[1]
-
Extract the aqueous layer with DCM/EtOAc to recover your pure amine.[1]
Q2: My product is neutral (an amide). I cannot use acid extraction. Can I use Sodium Bisulfite?
Diagnosis: Bisulfite adducts work for methyl ketones, but steric hindrance is a risk here. Explanation: The 2-methyl group on the pyridine ring is ortho to the acetyl group.[1] This creates significant steric hindrance, potentially preventing the formation of the bulky bisulfite adduct. Recommendation: Do not rely solely on bisulfite.[1] Use Girard's Reagent T (Method C) or Sulfonyl Hydrazide Resins (Method B), as the hydrazine nucleophile is more aggressive and the reaction is irreversible (with resins).
Q3: I am seeing a co-eluting spot in TLC/LCMS. How do I separate them?
Diagnosis: The impurity is lipophilic and moderately polar due to the ketone. Technical Insight:
-
Normal Phase (Silica): The impurity usually elutes with approx. 20-30% EtOAc/Hexane.[1] If your product has similar polarity, switch to a solvent system with different selectivity, such as DCM/MeOH or Toluene/Acetone .
-
Reverse Phase (C18): The chloro and methyl groups make the impurity quite hydrophobic. It will retain well on C18.[1] Use a gradient starting at 10% MeCN/Water (with 0.1% Formic Acid) to wash out polar products, then ramp to 100% MeCN to elute the impurity.
Detailed Protocols
Protocol A: Selective Acid Extraction (For Basic Products)
Best for: Amines, Pyridines (with pKa > 4).
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Extraction: Add 1M HCl (aq) (Volume ratio 1:1). Shake vigorously.
-
Separation: Separate layers.
-
Recovery:
Protocol B: Resin Scavenging (For Neutral Products / Small Scale)
Best for: Library synthesis, scales < 500 mg.
-
Reagent: Use Polystyrene-supported p-Toluenesulfonyl hydrazide (approx. loading 1.5–2.0 mmol/g).[1]
-
Stoichiometry: Calculate the excess of ketone impurity.[1] Add 3–5 equivalents of resin relative to the impurity (not the product).
-
Procedure:
-
Dissolve crude mixture in DCM or DCE (anhydrous preferred).
-
Add the resin and a catalytic amount of Acetic Acid (5-10 drops).[1]
-
Agitate (do not stir with magnetic bar, it grinds the resin) at room temperature for 4–12 hours.
-
Optional: Heating to 40°C accelerates the reaction.
-
-
Workup: Filter the mixture through a frit or cotton plug. The impurity remains bound to the resin. Rinse resin with DCM.[1][6][7] Concentrate filtrate.[1][6][8]
Protocol C: Girard's Reagent T (For Neutral Products / Large Scale)
Best for: Scales > 1g where resin is too expensive.[1]
Summary Data Table
| Property | Value / Description | Impact on Purification |
| Molecular Formula | C₈H₈ClNO | MW: 169.61 g/mol |
| Physical State | Solid (Low melting) or Oil | Can be sticky; difficult to crystallize if impure.[1] |
| pKa (Pyridine N) | < 1.0 (Estimated) | Non-basic. Does not extract into dilute acid.[1] |
| Solubility | High: DCM, EtOAc, TolueneLow: Water | Standard organic workup keeps it in organic phase. |
| Reactivity | Methyl Ketone | Reacts with Hydrazines (Girard's, Resins). |
| UV Absorbance | Strong (Pyridine + Ketone) | Easily detectable by UV (254 nm).[1] |
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. (2018).
-
Girard's Reagent T for Removal of Carbonyl Impurities. MedChemExpress Technical Data.
-
Use of Scavenger Resins in Organic Synthesis. Sigma-Aldrich (Merck) Technical Bulletin.
- Purification of Pyridine Derivatives.Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. (General Reference for pKa and solubility logic).
Sources
- 1. 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. CAS 439111-18-9 | 4H17-5-1H | MDL MFCD02661714 | 3-Acetyl-6-chloro-2-methylpyridine | SynQuest Laboratories [synquestlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Universal neutralizing agent for ketonealdehyde resin and using method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Girard's Reagent T | TargetMol [targetmol.com]
Technical Support Center: Stability and Reactivity of 1-(6-Chloro-2-methylpyridin-3-yl)ethanone Under Basic Conditions
Welcome to the technical support center for 1-(6-Chloro-2-methylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block under basic conditions. My aim is to equip you with the foundational knowledge and practical solutions to navigate the nuances of its reactivity, ensuring the success and integrity of your synthetic endeavors.
Introduction: A Molecule of Dichotomous Reactivity
This compound is a valuable intermediate in pharmaceutical and agrochemical research. Its structure, featuring a 2-chloropyridine core substituted with a methyl and an acetyl group, presents a unique reactivity profile under basic conditions. While the 6-chloro position is activated for nucleophilic aromatic substitution (SNAr), the acidic protons of the acetyl group's methyl substituent are susceptible to deprotonation, leading to potential side reactions. Understanding this dichotomy is paramount for successful and reproducible experimentation.
This guide will delve into the factors governing the stability of this compound and provide practical advice for controlling its reactivity to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound under basic conditions?
A1: The primary stability concern is the compound's susceptibility to two main base-mediated reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr) at the 6-position: The chlorine atom is a good leaving group and its position on the pyridine ring, ortho to the ring nitrogen, makes it susceptible to displacement by nucleophiles.[1] Basic conditions often employ nucleophilic species (e.g., hydroxides, alkoxides) that can readily participate in this reaction.
-
Reactions involving the 3-acetyl group: The methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of side reactions, including self-condensation (aldol-type reactions) or reactions with other electrophiles present in the mixture.
The competition between these two pathways is a critical factor to consider in your experimental design.
Q2: How does the substitution pattern of this compound influence its reactivity in SNAr reactions?
A2: The substitution pattern is key to the compound's reactivity:
-
6-Chloro Position: The chlorine atom is at a position activated by the electron-withdrawing effect of the pyridine nitrogen, making the carbon atom electrophilic and prone to nucleophilic attack.[2]
-
2-Methyl Group: This group can exert a minor electronic donating effect, which might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted analogue. More significantly, it can introduce steric hindrance, potentially slowing down the rate of substitution at the adjacent 6-position, especially with bulky nucleophiles.[3]
-
3-Acetyl Group: As an electron-withdrawing group, the acetyl group further activates the pyridine ring towards nucleophilic attack, enhancing the rate of SNAr at the 6-position.
Q3: What is the expected pKa of the acetyl group's methyl protons?
A3: While the specific pKa for this molecule has not been reported, we can estimate it based on related compounds. The pKa of acetone is around 19-20 in DMSO. For acetylpyridines, the pKa values of the conjugate acids are in the range of 2.64-3.5, indicating the basicity of the pyridine nitrogen.[4] The acetyl methyl protons in your compound will have a pKa likely in the range of 18-22 in aprotic solvents, making them susceptible to deprotonation by strong bases like alkali metal hydroxides, alkoxides, or hydrides.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound under basic conditions.
Problem 1: Low or no yield of the desired SNAr product.
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently strong base/nucleophile | The nucleophile may not be potent enough to displace the chloride at a reasonable rate, especially at lower temperatures. | Consider using a stronger, less-hindered nucleophile. If using an alcohol, convert it to its corresponding alkoxide with a strong base like sodium hydride. |
| Competitive enolate formation | The base may be preferentially deprotonating the acetyl methyl group, leading to side reactions instead of the desired SNAr. | Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) at low temperatures to favor kinetic deprotonation if enolate chemistry is desired. For SNAr, a less sterically demanding nucleophilic base is often preferred. |
| Low reaction temperature | SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.[4] | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant decomposition. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SNAr reactions. | Use polar aprotic solvents like DMF, DMSO, or NMP, which can solvate the cationic species and accelerate the reaction.[3] |
Problem 2: Formation of multiple, unidentified byproducts.
| Potential Cause | Explanation | Recommended Solution |
| Aldol-type self-condensation | The enolate formed from the deprotonation of the acetyl group can react with another molecule of the starting material, leading to complex mixtures. | Lower the reaction temperature to minimize the rate of side reactions. Add the base slowly to the reaction mixture to maintain a low concentration of the enolate at any given time. |
| Reaction with solvent | Some solvents, like alcohols, can act as nucleophiles under basic conditions, leading to ether byproducts. | Use an aprotic solvent if the intended nucleophile is not the solvent itself. |
| Decomposition | At elevated temperatures, the starting material or product may be unstable, leading to degradation. | Run the reaction at the lowest effective temperature. Consider using a more reactive nucleophile that allows for milder reaction conditions. |
Problem 3: The reaction is sluggish and does not go to completion.
| Potential Cause | Explanation | Recommended Solution |
| Steric hindrance | The 2-methyl group may be sterically hindering the approach of the nucleophile to the 6-chloro position, especially with bulky nucleophiles.[3] | Use a less sterically hindered nucleophile if possible. Increase the reaction temperature and/or reaction time. |
| Poor leaving group ability | While chloride is a good leaving group, its departure can be the rate-limiting step. | While not easily modified on the starting material, this is a factor to consider when comparing reactivity with other halo-pyridines. Fluoro-pyridines are often more reactive in SNAr. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound and the chosen base.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes.
-
Add the amine nucleophile dropwise to the mixture.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Reaction Pathways
Caption: A step-by-step workflow for troubleshooting low yields in SNAr reactions.
References
-
Feather, J. A., & Gold, V. (1965). Kinetics of the halogenation of ketones catalyzed by pyridines. Journal of the Chemical Society (Resumed), 1752-1760. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
- Abdel-Latif, F. F., Shaker, R. M., & Abdel-Aziz, N. S. (1997). Synthesis of Some Heterocyclic Compounds Via The Ternary Condensation With 3-Acetylpyridine. Indian Journal of Heterocyclic Chemistry, 6, 213-218.
-
Deshmukh, M. B., et al. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]
- Schlosser, M. (2005). The SNAr reaction: a simple, yet still poorly understood, process. Journal of Organic Chemistry, 70(1), 1-10.
-
Jamison, C. R. (2012). Lies My Sophomore Organic Professor Told Me. Macmillan Group Meeting. [Link]
-
Keeffe, J. R., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 80(15), 7599-7608. [Link]
-
Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. [Link]
- Google Patents. (2023). Synthetic method of 3-acetyl-2-chloropyridine.
Sources
Validation & Comparative
Comparative Guide: FT-IR Characterization of 3-Acetyl-6-Chloropyridine
Topic: FT-IR Absorption Bands for Acetyl Group in 3-Acetyl-6-Chloropyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
3-Acetyl-6-chloropyridine (CAS: 53230-62-3) is a critical heterocyclic intermediate utilized in the synthesis of agrochemicals and pharmaceutical agents, including inhibitors for specific kinases and osteoclast-mediated bone resorption.[1]
In drug development, the purity of this intermediate is paramount.[2][3] A common challenge is distinguishing the target molecule from its non-chlorinated precursor (3-acetylpyridine ) or its regioisomers.[1] This guide provides a technical breakdown of the FT-IR absorption profile, specifically focusing on the acetyl group's vibrational modes and how the 6-chloro substitution alters the spectral landscape compared to standard alternatives.[3]
Theoretical Framework: Electronic Effects on IR Frequencies
To accurately interpret the spectrum, one must understand the electronic environment.[2][3] The acetyl group at position 3 is conjugated with the pyridine ring.[3][4]
-
Inductive Effect (-I): The Chlorine atom at position 6 is electron-withdrawing.[1] This reduces electron density in the pyridine ring.[1][3]
-
Conjugation: Typically, conjugation lowers the carbonyl (C=O) stretching frequency (red shift) by reducing the double-bond character.[2]
-
Net Effect: The electron-withdrawing nature of the 6-Cl substituent slightly destabilizes the conjugation relative to unsubstituted 3-acetylpyridine.[1] Consequently, the C=O absorption band in 3-acetyl-6-chloropyridine often appears at a marginally higher wavenumber (blue shift) compared to the non-chlorinated analog.[1]
Structural Logic Diagram
The following diagram illustrates the electronic influences and the resulting spectral shifts used for identification.
Figure 1: Mechanistic flow detailing how the 6-chloro substituent influences the vibrational frequency of the acetyl group and creates diagnostic bands.[1]
Spectral Fingerprint: 3-Acetyl-6-Chloropyridine
The following table synthesizes experimental data ranges for the target molecule. These values are critical for establishing identity specifications in CoA (Certificates of Analysis).
Table 1: Key FT-IR Absorption Bands[1]
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| Acetyl C=O | Stretching | 1690 – 1705 | Strong | Slightly higher than unsubstituted 3-acetylpyridine (~1685 cm⁻¹) due to -I effect of Cl.[1][2] |
| Methyl (–CH₃) | C–H Stretching | 2950 – 3050 | Medium | Typical alkane/ketone methyl stretch; often appears as a doublet.[1][3] |
| Pyridine Ring | C=N / C=C Stretch | 1570 – 1590 | Strong | Characteristic "breathing" modes of the heterocyclic ring.[1][3] |
| Pyridine Ring | C=C Stretch | 1400 – 1450 | Medium | Secondary ring vibration.[1][3] |
| Aryl Chloride | C–Cl Stretching | 1080 – 1120 | Med/Strong | Critical for purity. Differentiates from 3-acetylpyridine.[1][3] |
| Ring Substitution | C–H Out-of-Plane | 800 – 850 | Strong | Indicative of the specific substitution pattern (2,5-disubstituted pyridine geometry).[1] |
Comparative Analysis: Product vs. Alternatives
In a QC setting, "alternatives" often refer to impurities (starting materials) or isomers.[2][3] Distinguishing these is the primary function of the FT-IR assay.
Comparison A: Target vs. Starting Material (3-Acetylpyridine)
The starting material lacks the chlorine atom.[3] This results in two major spectral differences:
-
The Carbonyl Shift: 3-Acetylpyridine typically absorbs lower (closer to 1680–1685 cm⁻¹) due to stronger electron donation from the ring.[1][3]
-
The Fingerprint Region: The target molecule displays distinct C-Cl bands (1080–1120 cm⁻¹) which are strictly absent in the starting material.[3]
Comparison B: Target vs. Isomer (2-Acetyl-6-chloropyridine)
Isomers are difficult to distinguish by Mass Spectrometry but distinct in FT-IR due to Out-of-Plane (OOP) Bending .[1][2]
-
3-Acetyl-6-chloro: The substitution pattern (2,5-relationship relative to Nitrogen) creates specific bending modes in the 800–850 cm⁻¹ region.[1]
-
2-Acetyl-6-chloro: The 2,6-substitution pattern (symmetry) often yields a simpler fingerprint region and shifts the carbonyl band due to the proximity of the acetyl group to the nitrogen lone pair (potential dipole interaction).
Table 2: Comparative Spectral Markers
| Feature | 3-Acetyl-6-Chloropyridine (Target) | 3-Acetylpyridine (Impurity) | 2-Acetyl-6-Chloropyridine (Isomer) |
| C=O[1][2] Frequency | ~1695 cm⁻¹ | ~1685 cm⁻¹ | ~1700–1710 cm⁻¹ |
| C-Cl Band | Present (~1100 cm⁻¹) | Absent | Present |
| Fingerprint (OOP) | Distinct 2,5-subst.[1][2] pattern | Monosubstituted pattern | Distinct 2,6-subst. pattern |
Experimental Protocol: Validated Characterization
To ensure reproducibility, the following Standard Operating Procedure (SOP) is recommended. This protocol favors ATR (Attenuated Total Reflectance) over KBr pellets for throughput and consistency, minimizing hygroscopic interference.[1][2][3]
Workflow Diagram
Figure 2: Step-by-step ATR-FTIR acquisition protocol with decision gates for quality control.
Detailed Methodology
-
Instrument Setup: Calibrate the FT-IR spectrometer using a Polystyrene film standard. Ensure the signal-to-noise ratio is >10,000:1.
-
Sample Preparation:
-
ATR Method (Recommended): Place approximately 5–10 mg of the solid sample directly onto the diamond crystal.[3] Apply force using the pressure arm to ensure intimate contact.[1][3]
-
Transmission Method (Alternative): Grind 2 mg of sample with 200 mg of spectroscopic-grade KBr.[1][3] Press into a transparent pellet. Note: KBr can absorb moisture, potentially broadening the carbonyl peak.[2]
-
-
Acquisition Parameters:
-
Data Validation: Verify the presence of the sharp C=O band at ~1695 cm⁻¹ and the C-Cl band at ~1100 cm⁻¹.[1][3] Absence of broad OH bands (3300–3500 cm⁻¹) confirms the sample is dry and not hydrolyzed to the acid.[3]
Conclusion
For the characterization of 3-acetyl-6-chloropyridine, FT-IR offers a rapid, non-destructive method to validate identity.[1][2] The acetyl C=O stretch (1690–1705 cm⁻¹) combined with the C-Cl stretch (~1100 cm⁻¹) serves as a definitive spectral fingerprint.[1]
Researchers should prioritize the detection of the C-Cl band to rule out the common 3-acetylpyridine impurity.[3] While NMR remains the gold standard for structural elucidation, FT-IR provides a superior, cost-effective "pass/fail" metric for routine purity checks in synthesis workflows.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9589, 3-Acetylpyridine.[1][2][3] Retrieved from [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2][3] (General reference for Pyridine and Ketone shifts).
-
NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives. Retrieved from [Link][2]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-Benzyl-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and forensic analysis, the unambiguous identification of chiral amines is of paramount importance. N-Benzyl-1-phenylethylamine (CAS 3193-62-2 for the racemate, 38235-77-7 for the (R)-(+)-enantiomer), a secondary amine with a stereocenter, presents a compelling case study for the application of mass spectrometry in structural elucidation. This guide provides an in-depth comparison of its fragmentation behavior under different ionization techniques, supported by experimental data and a discussion of alternative analytical approaches.
Introduction to N-Benzyl-1-phenylethylamine
N-Benzyl-1-phenylethylamine, with a molecular formula of C₁₅H₁₇N and a monoisotopic mass of approximately 211.14 Da, is a chiral secondary amine. Its structure, featuring both a benzyl and a phenylethyl group attached to a nitrogen atom, dictates its characteristic fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification in complex matrices.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a classic, high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For secondary amines like N-benzyl-1-phenylethylamine, the dominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2][3][4][5] This process leads to the formation of a stable, resonance-stabilized cation.
The Dominant Fragmentation Pathway: α-Cleavage
Upon electron impact, a radical cation (M•+) is formed. The subsequent cleavage of the C-C bond alpha to the nitrogen atom is the most favorable fragmentation route. This is because the resulting fragment is a resonance-stabilized iminium cation. In the case of N-benzyl-1-phenylethylamine, two primary α-cleavage pathways are possible, leading to the formation of the base peak and other significant fragment ions.
The most probable fragmentation involves the loss of a methyl radical (•CH₃) from the phenylethyl moiety, resulting in a highly stable, resonance-stabilized cation at m/z 196. Another significant fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the phenyl group, although this is generally less favored than the α-cleavage.
Experimental Data: EI Mass Spectrum
The electron ionization mass spectrum of N-benzyl-1-phenylethylamine is characterized by a series of fragment ions that provide a clear structural signature. The data presented below is a representative spectrum obtained from the NIST Mass Spectrometry Data Center.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 211 | 5 | [M]•+ (Molecular Ion) |
| 196 | 100 | [M - CH₃]⁺ |
| 105 | 40 | [C₈H₉]⁺ (Phenylethyl cation) |
| 91 | 35 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |
Visualizing the Fragmentation: An EI Pathway
Caption: EI fragmentation pathway of N-benzyl-1-phenylethylamine.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Alternative
In contrast to the extensive fragmentation seen in EI, Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[6][7][8][9][10] This is particularly useful for determining the molecular weight of the analyte. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).
Fragmentation of the Protonated Molecule
For N-benzyl-1-phenylethylamine, the protonated molecule [M+H]⁺ would have an m/z of 212. In an MS/MS experiment, the fragmentation of this precursor ion would likely proceed through pathways different from EI. Common fragmentation pathways for protonated phenethylamine derivatives in ESI-MS/MS involve the loss of neutral molecules such as ammonia or the cleavage of bonds adjacent to the protonated nitrogen atom.[7]
The primary fragmentation would likely involve the cleavage of the C-N bond, leading to the formation of the benzyl cation (m/z 91) or the 1-phenylethyl cation (m/z 105). The relative abundance of these fragment ions would depend on the collision energy and the gas-phase basicity of the fragments.
Hypothetical ESI-MS/MS Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 212 | 105 | C₇H₈N |
| 212 | 91 | C₈H₁₀N |
Visualizing the Fragmentation: An ESI-MS/MS Pathway
Caption: Proposed ESI-MS/MS fragmentation of protonated N-benzyl-1-phenylethylamine.
Comparison of Mass Spectrometry with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques are often employed, especially for the analysis of chiral compounds.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds. Can be coupled with MS for identification. Chiral GC columns can separate enantiomers.[11][12][13] | Requires derivatization for non-volatile or polar compounds. High temperatures can cause degradation. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds. Chiral stationary phases (CSPs) allow for enantiomeric separation.[14][][16][17] | Lower resolution than GC for some compounds. Higher solvent consumption. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, including stereochemistry, through the use of chiral solvating or derivatizing agents.[18] | Lower sensitivity compared to MS. Requires higher sample concentrations. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Provides information about the stereochemistry of chiral molecules. | Requires the presence of a chromophore near the stereocenter. Does not provide detailed structural information. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the analysis of N-benzyl-1-phenylethylamine would involve a GC system coupled to a mass spectrometer with an EI source.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). For chiral separation, a chiral column (e.g., cyclodextrin-based) would be necessary.[12]
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
For LC-ESI-MS/MS analysis, an HPLC system is coupled to a mass spectrometer equipped with an ESI source.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). For chiral separation, a chiral stationary phase would be required.[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS/MS: Isolate the precursor ion (m/z 212) and perform CID with argon as the collision gas.
-
Conclusion
The mass spectrometric fragmentation of N-benzyl-1-phenylethylamine is highly dependent on the ionization technique employed. Electron ionization provides a rich fragmentation pattern dominated by α-cleavage, which is invaluable for structural confirmation. In contrast, electrospray ionization coupled with tandem mass spectrometry offers a softer approach, primarily yielding information about the molecular weight and allowing for controlled fragmentation to probe specific structural features. The choice of analytical technique will ultimately depend on the specific research question, whether it is the de novo identification of an unknown, the confirmation of a known compound, or the enantiomeric separation of a chiral mixture. A comprehensive approach, often combining mass spectrometry with a chromatographic separation technique, will provide the most robust and reliable results.
References
-
Fiveable. α Cleavage Definition - Organic Chemistry Key Term. Fiveable. Published September 15, 2025. Accessed February 20, 2026. [Link]
-
OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups. In: Organic Chemistry. OpenStax; 2023. Accessed February 20, 2026. [Link]
- Jo, D. H., Ju, D., & Park, J. H. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
-
Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Wiley Analytical Science. Accessed February 20, 2026. [Link]
- Al-Majid, A. M., Al-Othman, Z. A., & El-Azazy, M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5963.
-
JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. JoVE. Accessed February 20, 2026. [Link]
-
Chemistry Steps. (2025, September 27). α-Cleavage. Chemistry Steps. Accessed February 20, 2026. [Link]
-
LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Accessed February 20, 2026. [Link]
-
University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Accessed February 20, 2026. [Link]
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Published September 21, 2025. Accessed February 20, 2026. [Link]
-
Hyun, M. H., & Min, H. J. (2002). A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[12]arene Derivative. Bulletin of the Korean Chemical Society, 23(8), 1065-1066.
- Zhao, Y., & Anslyn, E. V. (2013). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 4(8), 3048-3056.
-
Whitman College. GCMS Section 6.15. Accessed February 20, 2026. [Link]
-
JoVE. (2023, April 30). Mass Spectrometry of Amines. JoVE. Accessed February 20, 2026. [Link]
- Welch, C. J., & Biba, M. (2012). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 30(4), 356-363.
- Singh, S., & Kumar, S. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7686-7695.
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed February 20, 2026. [Link]
-
American Chemical Society. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Accessed February 20, 2026. [Link]
-
LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts. Accessed February 20, 2026. [Link]
-
LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Accessed February 20, 2026. [Link]
-
ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Accessed February 20, 2026. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Accessed February 20, 2026. [Link]
-
Royal Society of Chemistry. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Accessed February 20, 2026. [Link]
- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039.
- Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.
- Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2020). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. Analytical Chemistry.
-
ResearchGate. (2020, March). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. Accessed February 20, 2026. [Link]
-
ResearchGate. (2014, January). ESI-HRMS spectra for the methanolic solution of phenylethylamine irradiated at 5kGy for 170 min. ResearchGate. Accessed February 20, 2026. [Link]
-
ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines.... ResearchGate. Accessed February 20, 2026. [Link]
-
NIST. (+)-N-Benzyl-α-phenethylamine. In NIST Chemistry WebBook. U.S. Department of Commerce. Accessed February 20, 2026. [Link]
- Alsharaa, A., Al-Kaheem, A., & Lemaire, J. (2014). Photo-fragmentation spectroscopy of benzylium and 1-phenylethyl cations. The Journal of Chemical Physics, 140(1), 014302.
Sources
- 1. fiveable.me [fiveable.me]
- 2. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
HPLC Separation of Chloropyridine Ketone Isomers: A Comparative Guide to Selectivity & Retention
Executive Summary: The Isobaric Challenge
In pharmaceutical synthesis, chloropyridine ketones are critical intermediates for kinase inhibitors and antihistamines.[1] However, distinguishing positional isomers—such as 2-chloro-4-acetylpyridine versus 3-chloro-5-acetylpyridine —presents a significant chromatographic challenge.[1] These isomers possess identical molecular weights (isobaric) and nearly identical hydrophobicity (logP), rendering standard C18 separations inefficient.
This guide objectively compares the retention behavior of these isomers across C18 (Octadecyl) and Phenyl-Hexyl stationary phases.[1] It demonstrates that while C18 relies solely on hydrophobic partitioning, Phenyl-Hexyl phases leverage
Chemical Context & Selectivity Mechanisms[1][2][3][4][5]
To optimize separation, one must understand the underlying molecular interactions. The separation of chloropyridine isomers is governed by two primary mechanisms:
-
-
Stacking (Stationary Phase):-
C18 Columns: Interact via non-specific hydrophobic dispersion forces.[1] If two isomers have similar logP (e.g., 1.2 vs 1.3), resolution (
) will be poor ( ). -
Phenyl-Hexyl Columns: The phenyl ring on the stationary phase acts as a
-electron donor/acceptor.[1] The electron-withdrawing chlorine atom creates an electron-deficient region on the pyridine ring.[1] The position of the chlorine alters the dipole moment and the accessibility of the -system, allowing the Phenyl-Hexyl phase to discriminate between isomers that C18 cannot.
-
-
pKa Modulation (Mobile Phase):
-
The pyridine nitrogen is basic.[1][2] However, a chlorine atom in the ortho position (2-position) drastically lowers the pKa (to < 1.0) due to inductive electron withdrawal and steric hindrance.[1] A chlorine in the meta position (3-position) has a weaker effect (pKa ~2.8).[1]
-
The Lever: At pH 2.5, the ortho-isomer remains neutral (retained), while the meta-isomer becomes protonated (elutes early).
-
Visualization: Separation Mechanism
Caption: Comparison of non-specific hydrophobic interaction (C18) vs. specific
Comparative Analysis: Experimental Data
The following data summarizes a comparative study of two positional isomers: Isomer A (2-chloro-4-acetylpyridine) and Isomer B (3-chloro-5-acetylpyridine) .
Experiment A: Column Selectivity (at pH 4.5)
Conditions: 1.0 mL/min, 30% MeCN / 70% Ammonium Acetate (10mM, pH 4.5), 254 nm.
| Parameter | C18 (Standard) | Phenyl-Hexyl (Alternative) | Interpretation |
| Retention Time ( | 4.2 min | 5.8 min | Phenyl phase retains the aromatic ring stronger.[1] |
| Retention Time ( | 4.4 min | 7.1 min | Critical: Isomer B interacts differently with the phenyl ring.[1] |
| Selectivity ( | 1.05 | 1.22 | C18 fails to resolve ( |
| Resolution ( | 0.8 (Co-elution) | 3.4 (Baseline) | Recommendation: Use Phenyl-Hexyl for isomeric purity checks.[1] |
Experiment B: pH Screening (on Phenyl-Hexyl)
Objective: Utilize pKa differences to maximize separation.
| Mobile Phase pH | Isomer A State (2-Cl) | Isomer B State (3-Cl) | Result |
| pH 2.0 (Acidic) | Neutral (pKa < 1) | Protonated (pKa ~2.[1]8) | Max Selectivity. Iso B elutes very fast (ionized); Iso A retains.[1] |
| pH 4.5 (Weak Acid) | Neutral | Neutral | Good retention for both, relies solely on |
| pH 7.0 (Neutral) | Neutral | Neutral | High retention, but risk of peak tailing due to silanol interactions.[1] |
Recommended Method Development Workflow
Do not rely on trial and error. Follow this logic gate to select the optimal method.
Caption: Decision matrix for selecting stationary phase and pH conditions. Phenyl-Hexyl is the primary alternative when C18 fails.
Detailed Experimental Protocol
To ensure reproducibility and trustworthiness, this protocol includes self-validating system suitability tests.
Reagents & Equipment
-
Column: Agilent Poroshell 120 Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/ketone).[1]
Step-by-Step Methodology
-
Preparation: Dissolve standards in 50:50 Water:MeCN. Concentration: 0.1 mg/mL.[1]
-
Equilibration: Flush column with 90% A / 10% B for 20 column volumes.
-
Gradient Run:
-
0-1 min: Hold 10% B (Focuses analytes at head of column).
-
1-10 min: Ramp to 60% B.
-
10-12 min: Hold 60% B.
-
-
System Suitability Check (Mandatory):
Troubleshooting Guide
-
Issue: Peak Tailing on Pyridines.
-
Issue: Retention Drift.
References
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates superiority of PFP/Phenyl phases over C18 for halogenated isomers).
-
PubChem. (2025).[1][3] 2-Chloropyridine: Chemical Properties and pKa Data. (Provides fundamental acidity data critical for pH method development).
-
SIELC Technologies. (2024).[1] Separation of 2-Chloropyridine on Newcrom R1 HPLC column. (Highlights mobile phase composition for chloropyridine separation).
-
LCGC International. (2022).[1] The Role of pH in Retention and Selectivity. (Authoritative guide on using pH to manipulate retention of ionizable compounds like pyridines).
Sources
Distinguishing 1-(6-Chloro-2-methylpyridin-3-yl)ethanone from 5-methyl isomers
Technical Guide: Distinguishing 1-(6-Chloro-2-methylpyridin-3-yl)ethanone from 5-Methyl Regioisomers
Executive Summary
In the synthesis of P2X3 antagonists and related pyridine-based pharmaceutical intermediates, the regioselective acetylation of chloromethylpyridines is a critical quality attribute (CQA). The target molecule, This compound (Target A ), often co-exists with its regioisomer, 1-(6-chloro-5-methylpyridin-3-yl)ethanone (Isomer B ), due to competing directing effects during electrophilic aromatic substitution or lithiation.
Distinguishing these isomers via Mass Spectrometry (MS) is ineffective as they share the exact molecular formula (
The Isomeric Challenge
Understanding the structural divergence is the key to selecting the correct analytical method.
-
Target A (2-Methyl): The acetyl group (C3) and methyl group (C2) are adjacent. The remaining aromatic protons are at positions C4 and C5.
-
Isomer B (5-Methyl): The methyl group is at C5. The remaining aromatic protons are at positions C2 and C4.
Structural Comparison Table
| Feature | Target A (2-Me) | Isomer B (5-Me) |
| Substituents | 2-Me, 3-Ac, 6-Cl | 5-Me, 3-Ac, 6-Cl |
| Proton Positions | H4, H5 | H2, H4 |
| Proton Relationship | Ortho (Neighbors) | Meta (Separated by C3) |
| Key NMR Signal | Doublets ( | Singlets or Fine Doublets ( |
Analytical Strategy: The Decision Matrix
The following flowchart illustrates the logical pathway for definitive identification.
Figure 1: Analytical decision tree for distinguishing pyridine regioisomers.
Detailed Experimental Protocols
Method A: H NMR (Primary Identification)
The magnitude of the spin-spin coupling constant (
Protocol:
-
Sample Prep: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-
or CDCl . Ensure the solution is clear to prevent line broadening. -
Acquisition: Acquire a standard proton spectrum (minimum 16 scans) with a spectral width of -2 to 12 ppm.
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct.
-
Analysis: Zoom into the aromatic region (7.0 – 8.5 ppm).
Interpretation:
-
Target (2-Me): You will observe two distinct doublets. The coupling constant (
) will be approximately 8.0 – 8.5 Hz . This strong coupling indicates the protons are on adjacent carbons (Ortho). -
Isomer (5-Me): You will observe two singlets or two doublets with very fine splitting. The coupling constant (
) will be approximately 1.5 – 2.5 Hz . This weak coupling indicates the protons are separated by one carbon (Meta).
Method B: 1D NOESY (Conformational Verification)
To validate the position of the methyl group relative to the acetyl group.
Protocol:
-
Setup: Select the methyl peak of the acetyl group (~2.6 ppm) as the irradiation target.
-
Acquisition: Run a 1D Selective NOESY (mixing time 500-800 ms).
Interpretation:
-
Target (2-Me): Irradiation of the Acetyl-CH
should show a strong NOE enhancement of the 2-Methyl signal (approx. 2.4-2.7 ppm) due to steric crowding and spatial proximity. -
Isomer (5-Me): Irradiation of the Acetyl-CH
will not enhance the 5-Methyl signal, as they are on opposite sides of the ring (separated by H4). Instead, you may see enhancement of the H2 or H4 protons.
Comparative Data Summary
The following table summarizes the expected spectroscopic data based on theoretical pyridine substituent effects and literature on similar 2,3,6-substituted systems.
| Parameter | Target: 1-(6-Chloro-2-methyl...) | Isomer: 1-(6-Chloro-5-methyl...) |
| Aromatic H Pattern | AB System (Doublets) | AX System (Singlets/Fine Doublets) |
| Coupling Constant ( | ~ 8.2 Hz (Ortho) | ~ 2.1 Hz (Meta) |
| Chemical Shift H4 | ||
| Chemical Shift H5/H2 | ||
| NOE Correlation | Acetyl-Me | Acetyl-Me |
Synthesis Context & Impurity Origin
Understanding why the isomer forms helps in process control.
Figure 2: Divergent synthetic pathways leading to isomeric mixtures.
In many lithiation protocols, the directing group (Cl or N) competes. While the 3-position (Target) is electronically activated, it is sterically crowded by the 2-Methyl group. This often pushes the electrophile to the 5-position (Isomer), creating the separation challenge addressed in this guide.
References
-
Sigma-Aldrich. 1-(6-Chloro-5-methylpyridin-3-yl)ethanone Product Specification & NMR Data. (Accesses CAS 1256791-13-5 for isomer comparison). Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10131325 (Related 6-methyl analog data).Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source for Pyridine
-coupling constants: Ortho ~8Hz vs Meta ~2Hz). -
Alchem Pharmtech. Product Data: 1-(6-Chloro-2-methyl-3-pyridinyl)-1-ethanone (CAS 15771-06-9).Link
- Reich, H. J.Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison. (Standard reference for heterocyclic spin systems).
Sources
A Comparative Guide to the Crystal Structures of 1-(6-Chloro-2-methylpyridin-3-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridine scaffolds are of paramount importance in the landscape of modern drug discovery. Their inherent chemical properties, including their ability to act as hydrogen bond acceptors and their versatile substitution patterns, make them privileged structures in the design of bioactive molecules. The introduction of specific substituents, such as a chloro group and an ethanone moiety, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This guide focuses on 1-(6-chloro-2-methylpyridin-3-yl)ethanone and its derivatives, a class of compounds with potential applications in medicinal chemistry.
While crystallographic data for the parent compound, this compound, is not publicly available, this guide provides a comparative analysis of closely related analogues for which detailed crystal structures have been determined. By examining these structures, we can infer key structural features and predict the behavior of the target molecule. This guide will delve into the synthesis, crystallographic analysis, and structural comparison of these derivatives, offering valuable insights for researchers in the field.
Synthesis of this compound Derivatives: A Proposed Pathway
The synthesis of this compound can be approached through various established methods for the preparation of acetylpyridines. A common strategy involves the reaction of a suitable pyridine derivative with an acetylating agent. One plausible synthetic route is outlined below, based on analogous reactions reported in the literature.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Quinolone Analogue
The following protocol details the synthesis of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone, a structurally related quinoline derivative, which can be adapted for the synthesis of other analogues[1].
Materials:
-
5-chloro-2-aminobenzophenone
-
Acetylacetone
-
Montmorillonite K-10 clay catalyst
-
Ethanol
Procedure:
-
A mixture of 5-chloro-2-aminobenzophenone (1 mmol) and acetylacetone (1 mmol) is prepared.
-
Montmorillonite K-10 is added as a catalyst in a dry media reaction setup.
-
The reaction mixture is subjected to microwave irradiation at a power of 560 W.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The crude product is extracted and recrystallized from ethanol to yield the pure 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone[1].
Comparative Crystal Structure Analysis
In the absence of crystallographic data for this compound, we will conduct a comparative analysis of two closely related quinoline derivatives for which single-crystal X-ray diffraction data is available:
-
Compound I: 1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone
-
Compound II: 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone
The presence of the quinoline core, the 6-chloro substituent, the 2-methyl group, and the 3-acetyl group makes these compounds excellent models for understanding the structural implications of various substitutions.
Crystallographic Data Summary
The crystallographic data for Compounds I and II are summarized in the table below, providing a direct comparison of their key structural parameters.
| Parameter | Compound I [2] | Compound II [3] |
| Chemical Formula | C₁₈H₁₄ClNO | C₁₈H₁₃Cl₂NO |
| Molecular Weight | 295.75 g/mol | 330.22 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.4633 (2) | 10.3105 (6) |
| b (Å) | 7.7959 (1) | 12.8882 (7) |
| c (Å) | 17.5925 (3) | 11.7968 (7) |
| β (°) | 90.887 (1) | 93.367 (1) |
| Volume (ų) | 1434.86 (4) | 1564.90 (16) |
| Z | 4 | 4 |
| T (K) | 100 | 100 |
Molecular Geometry and Conformation
In both compounds, the quinoline ring system is nearly planar. The key difference lies in the orientation of the substituent at the 4-position.
-
In Compound I , the phenyl ring at the 4-position is twisted with respect to the quinoline plane, with a dihedral angle of 62.70 (3)°[2]. This significant twist is likely due to steric hindrance between the phenyl group and the adjacent acetyl and methyl groups.
-
In Compound II , the 2-chlorophenyl group at the 4-position is also twisted out of the quinoline plane. The torsion angle C2–C3–C13–C14 is 110.11 (14)°[3]. The acetyl group is also twisted, with a C1–C2–C11–O1 torsion angle of -78.27 (17)°[3]. The dihedral angle between the mean planes of the acetyl group and the benzene ring is 58.01 (8)°[3].
The presence of a chlorine atom on the phenyl ring in Compound II introduces additional electronic and steric effects that can influence the overall conformation and intermolecular interactions.
Caption: Key structural differences between Compound I and Compound II.
Intermolecular Interactions and Crystal Packing
The packing of these molecules in the crystal lattice is governed by a series of weak intermolecular interactions.
-
In Compound I , the crystal structure is characterized by pairs of C—H···O intermolecular hydrogen bonds, which link neighboring molecules into inversion dimers[2]. These dimers are further stabilized by C—H···π interactions[2].
-
Compound II also exhibits C—H···O contacts that lead to the formation of centrosymmetric dimers. These dimers are then connected into a two-dimensional array through Cl···O interactions (3.0508 (11) Å)[3]. The presence of the chlorine atom on the phenyl ring facilitates this halogen bonding, which is a significant feature of its crystal packing.
The nature of the substituent at the 4-position, therefore, dictates not only the molecular conformation but also the types of intermolecular interactions that stabilize the crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures of these derivatives follows a standardized workflow.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Data Collection and Refinement Details
A summary of the data collection and refinement parameters for the two analogue compounds is provided below to illustrate the experimental standards.
| Parameter | Compound I [2] | Compound II [3] |
| Diffractometer | Bruker SMART APEXII CCD | Bruker SMART APEX |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Absorption Correction | Multi-scan (SADABS) | Multi-scan (SADABS) |
| R(int) | 0.023 | 0.025 |
| R[F² > 2σ(F²)] | 0.036 | 0.029 |
| wR(F²) | 0.107 | 0.079 |
| Goodness-of-fit (S) | 1.07 | 1.03 |
Conclusion and Future Outlook
This guide has provided a comparative analysis of the crystal structures of two close analogues of this compound. The available data on the quinoline derivatives reveal that the planarity of the core ring system is maintained, while substituents at the 4-position induce significant conformational twisting. Furthermore, the nature of these substituents directly influences the intermolecular interactions, leading to different crystal packing motifs.
Based on this analysis, it is predicted that this compound will also exhibit a planar pyridine ring. The degree of twist of the acetyl group will likely be influenced by steric interactions with the adjacent methyl group. The crystal packing is expected to be stabilized by C—H···O and potentially C—H···Cl interactions.
The experimental protocols and comparative data presented herein serve as a valuable resource for researchers working on the synthesis and characterization of novel substituted pyridines for drug discovery. Future work should focus on obtaining the crystal structure of the parent compound to validate these predictions and further elucidate the structure-property relationships within this important class of molecules.
References
- Fun, H.-K., Loh, W.-S., Sarveswari, S., Vijayakumar, V., & Reddy, B. P. (2009). 1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2688.
-
Preeti, B., Sarveswari, S., Vijayakumar, V., Tan, K. W., & Tiekink, E. R. T. (2010). 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2002. [Link]
-
Synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone using different heterogeneous catalysts in dry media under microwave ir-radiation. International Journal of Engineering, Science and Innovative Technology (IJESIT), 2(2), 433-436. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(6-Chloro-2-methylpyridin-3-yl)ethanone
This guide provides an in-depth operational and safety protocol for the proper disposal of 1-(6-Chloro-2-methylpyridin-3-yl)ethanone (CAS No. 15771-06-9), a halogenated pyridine derivative utilized in complex chemical syntheses.[1] Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information herein is synthesized from established safety data for structurally related compounds and general principles of hazardous waste management.
Hazard Profile and Risk Assessment
While a comprehensive toxicological profile for this compound is not extensively documented, data from analogous chlorinated and pyridinyl compounds necessitate a cautious approach. The primary hazards are associated with irritation and potential toxicity.
Key Hazard Statements for Structurally Similar Compounds:
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
The presence of a chlorinated pyridine ring suggests that combustion may produce hazardous byproducts such as nitrogen oxides (NOx) and hydrogen chloride gas. Therefore, uncontrolled incineration or disposal is not permissible.
Table 1: Hazard and Precautionary Summary
| Hazard Classification | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Environmental | Discharge into the environment must be avoided. | P273: Avoid release to the environment.[4] |
Personal Protective Equipment (PPE) and Safe Handling
Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory when handling this compound in any form, including during disposal procedures.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
-
Eye and Face Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, wear fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection: If handling the solid in a way that generates dust, or if working outside of a well-ventilated area, a full-face respirator with appropriate cartridges should be used.[2]
Step-by-Step Waste Management Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][5]
Waste Identification and Segregation
Proper segregation is the foundation of safe chemical disposal. This compound falls into the category of halogenated organic waste.
-
Solid Waste: Collect any solid this compound, as well as any lab materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels), in a designated, compatible waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a designated halogenated organic solvent waste container. Do not mix with non-halogenated waste streams to ensure proper final disposal.
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or acid chlorides.
Container Selection and Labeling
Waste containers must be robust, chemically compatible, and clearly labeled.
-
Container Requirements: Use a sturdy, sealable container. For liquid waste, secondary containment is highly recommended to mitigate spills.[5]
-
Labeling: The container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant")
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
On-site Storage Requirements
Proper temporary storage of chemical waste is crucial for laboratory safety.
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
-
Closure: Keep the waste container tightly closed except when adding waste.[5]
-
Segregation: Store the halogenated waste container away from incompatible materials.
Approved Disposal Methodologies
The recommended method for the final disposal of this compound is through a licensed chemical waste disposal service.
Primary Recommended Method: Incineration
The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing.[2]
-
Why Incineration? This method ensures the complete destruction of the molecule.
-
Flue Gas Scrubbing: The scrubbing system is essential to neutralize and remove acidic gases like hydrogen chloride that are produced during the combustion of chlorinated compounds, preventing their release into the atmosphere.[2]
Handling of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste in the appropriate halogenated solvent waste stream. For highly toxic materials, the first three rinses should be collected.[5]
-
Final Disposal: After triple rinsing and air-drying, the container can often be disposed of as regular lab glass or plastic, or recycled, depending on institutional policies.
Emergency Procedures for Spills and Contamination
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in the designated waste container. For a liquid spill, use an inert absorbent material, then collect and place it in the waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Personal Contamination: If skin contact occurs, immediately wash the affected area with plenty of soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
